HIF-1 inhibitor-1
Description
Overview of Hypoxia-Inducible Factor (HIF) Family Structure and Function
The HIF transcription factors are heterodimeric proteins, meaning they are composed of two different subunits: an oxygen-sensitive alpha (α) subunit and a constitutively expressed beta (β) subunit. nih.govwikipedia.org There are three known HIF-α isoforms (HIF-1α, HIF-2α, and HIF-3α) and two HIF-β isoforms, also known as Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgnih.gov The most extensively studied of these is HIF-1. mdpi.com
HIF-1α and HIF-1β Subunit Composition and Characteristics
The HIF-1α and HIF-1β subunits belong to the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors. wikipedia.orgpnas.org Both subunits possess a bHLH domain at their N-terminus, which is essential for binding to DNA, and a central PAS domain that facilitates the dimerization of the α and β subunits. nih.govwikipedia.orgmdpi.com
The HIF-1α subunit is the regulatory component of the HIF-1 complex, and its stability and activity are tightly controlled by the cellular oxygen concentration. mdpi.com It contains an oxygen-dependent degradation domain (ODDD) and two transactivation domains (TADs), an N-terminal TAD (N-TAD) and a C-terminal TAD (C-TAD), which are crucial for regulating its stability and transcriptional activity. nih.govmdpi.commdpi.com In contrast, the HIF-1β subunit is constitutively expressed and is not directly regulated by oxygen levels. mdpi.com
Table 1: Key Characteristics of HIF-1 Subunits
| Subunit | Key Domains | Regulation | Primary Function |
| HIF-1α | bHLH, PAS, ODDD, N-TAD, C-TAD | Oxygen-dependent | Senses oxygen levels and initiates the hypoxic response. mdpi.com |
| HIF-1β (ARNT) | bHLH, PAS | Constitutively expressed | Dimerizes with HIF-1α to form the active transcription factor. pnas.orgmdpi.com |
HIF-1 Dimerization and Hypoxia Response Element (HRE) Binding
Under hypoxic conditions, HIF-1α protein levels rapidly increase. pnas.org The stabilized HIF-1α subunit translocates to the nucleus where it dimerizes with its partner, HIF-1β. ki.senih.gov This dimerization is a critical step that enables the HIF-1 complex to recognize and bind to specific DNA sequences known as hypoxia response elements (HREs). pnas.orgnih.gov
HREs are located in the promoter or enhancer regions of HIF-1 target genes and typically contain the core sequence 5'-RCGTG-3' (where R is either adenine (B156593) or guanine). wikipedia.orgmdpi.com The binding of the HIF-1 heterodimer to the HRE is mediated primarily through the bHLH domains of both the α and β subunits. mdpi.com This interaction is a prerequisite for the subsequent activation of gene transcription.
Transcriptional Activation of Target Genes
Once bound to the HRE, the HIF-1 complex recruits transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300. mdpi.commdpi.com These co-activators are essential for initiating the transcription of target genes. mdpi.com The interaction between HIF-1α and these co-activators is primarily mediated by the C-TAD of HIF-1α. nih.govmdpi.com
The activation of these target genes leads to a coordinated cellular response to hypoxia, which includes promoting angiogenesis, switching to anaerobic metabolism (glycolysis), and enhancing cell survival. nih.govresearchgate.net For instance, HIF-1 is known to directly upregulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov
Cellular and Molecular Mechanisms of Hypoxia Sensing and HIF-1 Activation
The cellular response to hypoxia is primarily governed by the intricate regulation of HIF-1α protein stability. This process involves a sophisticated oxygen-sensing mechanism that ensures HIF-1α is rapidly degraded under normal oxygen conditions (normoxia) and stabilized under hypoxic conditions.
Oxygen-Dependent Regulation of HIF-1α Protein Stability
In the presence of sufficient oxygen, the HIF-1α subunit is continuously synthesized but is also rapidly targeted for degradation. pnas.org This rapid turnover prevents the accumulation of HIF-1α and the inappropriate activation of the hypoxic response. The key to this regulation lies in post-translational modifications of the HIF-1α protein.
Central to the oxygen-sensing mechanism are a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, which act as cellular oxygen sensors. researchgate.netdovepress.com These enzymes, particularly PHD2, require molecular oxygen as a co-substrate to function. nih.govahajournals.org
Under normoxic conditions, PHDs catalyze the hydroxylation of specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the ODDD of the HIF-1α subunit. researchgate.netahajournals.orgresearchgate.net This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. capes.gov.brahajournals.org The VHL complex then binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. dovepress.comresearchgate.net
When oxygen levels are low, the activity of the PHDs is inhibited due to the lack of their essential co-substrate. researchgate.netdovepress.com As a result, HIF-1α is not hydroxylated, escapes recognition by the VHL complex, and is therefore protected from proteasomal degradation. medsci.orgahajournals.org This allows HIF-1α to accumulate, translocate to the nucleus, and initiate the transcriptional program that helps the cell adapt to the hypoxic environment. nih.gov Another layer of regulation involves the Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that, under normoxia, hydroxylates an asparagine residue in the C-TAD of HIF-1α, blocking its interaction with transcriptional co-activators. nih.govpnas.org In hypoxia, FIH-1 is also inactive, allowing for the recruitment of co-activators and full transcriptional activation. mdpi.com
Table 2: Key Proteins in HIF-1α Regulation
| Protein | Family | Function in Normoxia | Function in Hypoxia |
| PHD2 | Dioxygenase | Hydroxylates HIF-1α, marking it for degradation. researchgate.netahajournals.org | Inactive, allowing HIF-1α to stabilize. dovepress.com |
| VHL | E3 Ubiquitin Ligase Component | Binds to hydroxylated HIF-1α, leading to its ubiquitination. capes.gov.brahajournals.org | Does not bind to unhydroxylated HIF-1α. researchgate.net |
| FIH-1 | Asparaginyl Hydroxylase | Hydroxylates HIF-1α C-TAD, inhibiting co-activator binding. nih.govpnas.org | Inactive, permitting co-activator recruitment. mdpi.com |
Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex and Proteasomal Degradation
The primary mechanism for controlling HIF-1α levels under normoxic conditions involves the Von Hippel-Lindau (VHL) tumor suppressor protein, which functions as the substrate recognition component of an E3 ubiquitin ligase complex. uniprot.orgnih.govsdbonline.orghanlaboratory.com This process is exquisitely sensitive to oxygen levels.
In the presence of sufficient oxygen, specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α are hydroxylated by a family of enzymes called prolyl hydroxylase domain proteins (PHDs). researchgate.netmdpi.com This hydroxylation event creates a binding site on HIF-1α that is recognized by the VHL protein. sdbonline.orgpnas.org
Once bound, the VHL complex, which also includes Elongin B, Elongin C, and Cullin 2, polyubiquitinates HIF-1α. researchgate.netuniprot.orgpnas.org This tagging marks the HIF-1α subunit for rapid degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. sdbonline.orgmdpi.compnas.org This constant degradation ensures that HIF-1α levels remain extremely low when oxygen is plentiful, preventing the activation of hypoxia-response genes. pnas.org Mutations in the VHL gene disrupt this process, leading to the stabilization of HIF-1α even in normoxia, which is a characteristic feature of VHL disease and many sporadic clear cell renal carcinomas. pnas.org
Factor-Inhibiting HIF-1 (FIH-1) and HIF-1α Transcriptional Activity
Beyond the VHL-mediated degradation pathway, a second oxygen-dependent regulatory mechanism fine-tunes the transcriptional power of HIF-1α. This is controlled by an asparaginyl hydroxylase known as Factor-Inhibiting HIF-1 (FIH-1). scbt.commdpi.commdpi.com
Under normoxic conditions, FIH-1 hydroxylates a specific asparagine residue (Asn-803) located in the C-terminal transactivation domain (C-TAD) of HIF-1α. abcam.comscbt.comnih.gov This modification sterically hinders the binding of essential transcriptional co-activators, most notably p300/CBP (CREB-binding protein). abcam.comscbt.commdpi.com Without the recruitment of these co-activators, the HIF-1 heterodimer, even if it assembles and binds to DNA, cannot efficiently initiate transcription of its target genes. abcam.commdpi.com
The activity of FIH-1 is also dependent on oxygen, although it is thought to remain active at lower oxygen concentrations than the PHDs. mdpi.com This creates a graded response to hypoxia, where HIF-1α might be stable but its full transcriptional potential is still restrained until oxygen levels are sufficiently low to inhibit both PHDs and FIH-1. abcam.com FIH-1 also interacts with other signaling molecules, including Notch, suggesting a complex cross-talk between different cellular pathways. nih.govfrontiersin.org
Oxygen-Independent Pathways Regulating HIF-1 Activity
While oxygen levels are the primary determinant of HIF-1α stability, its activity is also modulated by a variety of signaling pathways that are independent of cellular oxygen status. abcam.combenthamdirect.com These pathways are often activated by growth factors, cytokines, or oncogenic mutations and typically lead to increased HIF-1α protein synthesis or enhanced stability. mdpi.comfrontiersin.org
Phosphatidylinositol-3-Kinase (PI3K)/Akt/Mammalian Target of Sirolimus (mTOR) Pathway
The PI3K/Akt/mTOR signaling cascade is a major pathway that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. frontiersin.orgunil.ch This pathway can significantly increase HIF-1α levels even in the presence of normal oxygen levels. frontiersin.orgmdpi.com
Activation of this pathway, often by growth factors, leads to the activation of mTOR. benthamdirect.comunil.ch mTOR, in turn, phosphorylates downstream targets like the p70 ribosomal S6 kinase (p70S6K), which enhances the translation of specific mRNAs, including that of HIF-1α. unil.chresearchgate.net Therefore, even as the VHL-mediated degradation machinery remains active, the increased rate of HIF-1α protein synthesis leads to a net accumulation of the protein, allowing it to drive transcription. researchgate.netmdpi.com Some studies also suggest that Akt can inactivate Glycogen (B147801) Synthase Kinase 3β (GSK3β), a kinase that can promote HIF-1α degradation in a VHL-independent manner, further contributing to its stabilization. unil.chmdpi.com
Extracellular Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway
The ERK/MAPK pathway, another key signaling route activated by growth factors and oncogenic mutations (like in the Ras family), also contributes to the oxygen-independent regulation of HIF-1. mdpi.comresearchgate.netbmbreports.org The activation of ERK1/2 can enhance HIF-1 signaling through multiple mechanisms.
Firstly, activated ERK can increase the translation of HIF-1α mRNA into protein by phosphorylating and activating translational machinery proteins. researchgate.net Secondly, ERK1/2 has been shown to phosphorylate HIF-1α, which can promote its nuclear localization and enhance its transcriptional activity by promoting its interaction with coactivators like p300. researchgate.netmdpi.comresearchgate.net The ERK pathway can also enhance the effect of HIF-1 in promoting the expression of key genes like Vascular Endothelial Growth Factor (VEGF). frontiersin.org
Protein Kinase C (PKC) Pathway
The Protein Kinase C (PKC) family of enzymes has been identified as another regulator of HIF-1 activity. abcam.comnih.gov Various PKC isoforms can influence HIF-1α in different ways. For instance, some studies have shown that PKC can increase the transcription of the HIF-1α gene and enhance its protein stability. nih.govjst.go.jp
Specifically, certain isoforms like PKCδ have been implicated in increasing HIF-1α stability under hypoxia, while PKCα appears to control HIF-1α translation via the Akt-mTOR pathway. nih.gov The activation of PKC can lead to increased HIF-1α protein levels and subsequent translocation to the nucleus, thereby boosting its transcriptional activity. nih.gov
Myc and Notch Signaling Pathways
The HIF-1 pathway engages in significant crosstalk with other major signaling networks, including those driven by the oncogene Myc and the developmental regulator Notch.
The relationship between HIF-1 and Myc is complex and appears to be reciprocal. Under some conditions, HIF-1 can suppress Myc activity by inducing the expression of MXI1, a competitive inhibitor of Myc. mdpi.com Conversely, Myc is a critical downstream target of Notch signaling. iiarjournals.org
The interaction between HIF-1 and Notch is also multifaceted. Hypoxia can activate Notch signaling, which in some contexts, maintains an undifferentiated cell state. nih.gov Studies have shown that HIF-1α can directly bind to the activated form of Notch1 (Notch Intracellular Domain, NICD), leading to its stabilization and enhanced Notch signaling. iiarjournals.orgiiarjournals.org Conversely, Notch signaling can also regulate HIF-1α. spandidos-publications.com Furthermore, both HIF-1α and Notch are substrates for the enzyme FIH-1, creating a competitive interaction that can modulate the activity of both pathways. nih.govfrontiersin.org This intricate crosstalk highlights how the cellular response to hypoxia is integrated with other fundamental pathways controlling cell fate, proliferation, and differentiation.
Interactive Data Tables
Table 1: Key Proteins in HIF-1 Regulation
This table summarizes the primary function of key proteins involved in the HIF-1 signaling pathway as discussed in the article.
| Protein/Complex | Primary Function in HIF-1 Pathway | Regulatory Effect on HIF-1 |
|---|---|---|
| HIF-1α | Oxygen-sensitive subunit; binds to HREs | Core component (activator) |
| HIF-1β (ARNT) | Constitutively expressed subunit; dimerizes with HIF-1α | Core component (activator) |
| Prolyl Hydroxylases (PHDs) | Hydroxylate HIF-1α proline residues in normoxia | Negative Regulator |
| Von Hippel-Lindau (VHL) Complex | Recognizes hydroxylated HIF-1α and targets it for degradation | Negative Regulator |
| Factor-Inhibiting HIF-1 (FIH-1) | Hydroxylates HIF-1α asparagine residue in normoxia | Negative Regulator |
| p300/CBP | Transcriptional co-activator | Positive Regulator |
Table 2: Oxygen-Independent Signaling Pathways Affecting HIF-1
This table outlines the primary mechanisms by which major signaling pathways regulate HIF-1 activity, independent of ambient oxygen levels.
| Pathway | Primary Effect on HIF-1α | Key Mediators |
|---|---|---|
| PI3K/Akt/mTOR | Increases protein translation | mTOR, p70S6K |
| ERK/MAPK | Increases protein translation and enhances transcriptional activity | ERK1/2 |
| Protein Kinase C (PKC) | Increases transcription and protein stability | PKC isoforms (e.g., PKCα, PKCδ) |
| Myc & Notch | Complex crosstalk affecting stability and activity | Myc, Notch Intracellular Domain (NICD) |
List of Compounds Mentioned
Akt (Protein Kinase B)
Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)
Cullin 2
Elongin B
Elongin C
ERK1/2 (Extracellular signal-Regulated Kinases)
Factor-Inhibiting HIF-1 (FIH-1)
Glycogen Synthase Kinase 3β (GSK3β)
HIF-1α (Hypoxia-Inducible Factor-1 alpha)
HIF-1β (Hypoxia-Inducible Factor-1 beta)
Mammalian Target of Sirolimus (mTOR)
MAX Interactor 1 (MXI1)
Myc
Notch1
p300/CBP (CREB-binding protein)
p70 ribosomal S6 kinase (p70S6K)
Phosphatidylinositol-3-Kinase (PI3K)
Prolyl Hydroxylase Domain proteins (PHDs)
Protein Kinase C (PKC)
Von Hippel-Lindau protein (VHL)
NF-κB Signaling Pathway
The relationship between Hypoxia-Inducible Factor-1 (HIF-1) and Nuclear Factor-kappa B (NF-κB) is a complex and intricate crosstalk, crucial in pathological conditions like cancer and inflammation. mdpi.com This interaction is bidirectional, with each transcription factor influencing the other's activity. NF-κB has been identified as a direct modulator of HIF-1α expression. nih.govnih.gov The promoter region of the HIF-1α gene contains a consensus site for NF-κB, allowing NF-κB subunits p50 and p65 (RelA) to bind and enhance its transcription. oncotarget.comportlandpress.com This mechanism links inflammatory pathways directly to the hypoxia-response pathway. portlandpress.com The activation of NF-κB can be triggered by hypoxia itself, often in a manner dependent on IKKβ, creating a feed-forward loop where hypoxia activates NF-κB, which in turn amplifies the HIF-1 response. nih.govmdpi.com
Conversely, HIF-1α can also regulate NF-κB activity, often acting as a restraining force on its transcriptional activity under inflammatory conditions. nih.govbiologists.com This suggests a negative feedback mechanism that may help control the extent of the inflammatory response. nih.gov The interplay is further complicated by the fact that both HIF-1 and NF-κB share common target genes, such as those encoding for Interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and matrix metalloproteinase 9 (MMP9), which are involved in processes like inflammation, angiogenesis, and tumorigenesis. mdpi.com This cooperative or sometimes antagonistic relationship is highly context-dependent, varying with cell type and the specific stimuli present. mdpi.comnih.gov For instance, in neutrophils, HIF-1α activation under hypoxia can drive NF-κB activity to enhance cell survival, while in other contexts, HIF-1α restricts NF-κB-dependent gene expression to control innate immunity signals. nih.govbiologists.com
Heat Shock Protein 90 (HSP90) Regulation
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone that plays a significant role in the post-translational regulation of HIF-1α stability. plos.orgplos.org HSP90 binds directly to the HIF-1α subunit, a process essential for its proper folding, maturation, and protection from degradation. plos.orgbiorxiv.org This interaction helps to stabilize HIF-1α even under normoxic conditions and is crucial for its rapid accumulation when oxygen levels fall. plos.org
The chaperone function of HSP90 is part of a dynamic competition that determines the fate of the HIF-1α protein. HSP90 competes with other proteins, such as the Receptor of Activated protein Kinase C (RACK1), which promotes the degradation of HIF-1α through a pathway independent of the von Hippel-Lindau (pVHL) protein. plos.org When HSP90 is bound to HIF-1α, it shields the protein from this VHL-independent degradation machinery. plos.org
Inhibitors of HSP90, such as geldanamycin (B1684428) and its analogue 17-AAG, disrupt the HSP90-HIF-1α complex. biorxiv.orgcellphysiolbiochem.com This dissociation exposes HIF-1α, leading to its subsequent ubiquitination and degradation by the proteasome. plos.orgcellphysiolbiochem.com This demonstrates the essential role of HSP90 in maintaining a pool of HIF-1α that can be rapidly stabilized in response to hypoxic stress, making HSP90 a key regulator of the hypoxic response. biorxiv.orgbiorxiv.org
Regulation by STAT3 and NF-κB at HIF-1α Gene Locus
The transcriptional activation of the HIF-1α gene is a critical control point regulated by factors other than hypoxia, including the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB. mdpi.complos.org Both STAT3 and NF-κB can be activated by various stimuli, including cytokines and growth factors, and subsequently bind to the promoter region of the HIF-1α gene to drive its expression. mdpi.comresearchgate.net
NF-κB directly binds to a specific consensus site in the HIF-1α promoter, and this interaction is crucial for mediating the induction of HIF-1α in response to inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α). nih.govportlandpress.com This establishes a direct mechanistic link between inflammation and the HIF-1 pathway. portlandpress.com
Similarly, STAT3 activation, often triggered by cytokines like Interleukin-6 (IL-6), leads to the transcriptional upregulation of HIF-1α. nih.govplos.org Research in human brain pericytes has shown that under conditions of oxygen and glucose deprivation, the transcriptional responses mediated by STAT3 and NF-κB can precede the full activation of HIF-1α-mediated transcription. plos.org STAT3, in particular, appears to regulate angiogenic and metabolic pathways earlier than HIF-1α, suggesting it acts as an initial responder to ischemic stress, with HIF-1α dominating the transcriptional response at later time points. plos.org Furthermore, STAT3 has been shown to not only increase HIF-1α transcription but also to inhibit its VHL-mediated ubiquitination, thereby enhancing its stability. researchgate.net This coordinated regulation by STAT3 and NF-κB ensures that the HIF-1α gene is responsive to a broad range of cellular stresses beyond just low oxygen.
Role of Thioredoxin-1
Thioredoxin-1 (Trx-1) is a small redox-active protein that has emerged as a significant modulator of HIF-1 activity. semanticscholar.orgaacrjournals.org Trx-1 can increase HIF-1α protein levels and enhance its transactivation function, a role that is not strictly dependent on hypoxic conditions. semanticscholar.orgaacrjournals.org Overexpression of Trx-1 in cancer cells has been shown to cause a significant increase in HIF-1α protein under both normoxic and hypoxic conditions. aacrjournals.org
The mechanism by which Trx-1 enhances HIF-1α involves multiple actions. Trx-1 can stimulate the DNA binding and transcriptional activity of HIF-1. semanticscholar.org It has been proposed that Trx-1 stabilizes the HIF-1α protein by promoting the dissociation of the pVHL, thereby preventing the ubiquitination and subsequent proteasomal degradation of HIF-1α. ahajournals.org Furthermore, Trx-1 appears to affect the synthesis rate of the HIF-1α protein. uni-frankfurt.de Studies have shown that Trx-1 can activate the Akt/p70S6K/eIF-4E signaling pathway, which controls cap-dependent translation, thus facilitating the synthesis of HIF-1α protein. uni-frankfurt.de
In contrast, the mitochondrial isoform, Thioredoxin-2, has an opposing effect, attenuating the accumulation of HIF-1α under hypoxia. uni-frankfurt.de The stimulatory role of cytosolic Trx-1 on HIF-1α leads to increased production of HIF-1 target genes like Vascular Endothelial Growth Factor (VEGF), thereby promoting processes such as tumor angiogenesis. aacrjournals.orgaacrjournals.org
Physiological and Pathological Roles of HIF-1
Cellular Adaptation to Hypoxia
HIF-1 is a master transcriptional regulator essential for cellular adaptation and survival in low-oxygen environments. nih.govmdpi.com When cells experience hypoxia, stabilized HIF-1α moves to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of dozens of target genes. nih.govtandfonline.com This initiates a broad transcriptional program aimed at restoring oxygen homeostasis.
Key adaptive processes regulated by HIF-1 include:
Angiogenesis : HIF-1 is a potent inducer of angiogenesis, the formation of new blood vessels. It directly activates the transcription of the gene for Vascular Endothelial Growth Factor (VEGF), a major signaling protein that stimulates the migration and proliferation of endothelial cells to form new vessels and improve oxygen delivery to hypoxic tissues. nih.govmdpi.com
Metabolic Reprogramming : HIF-1 orchestrates a metabolic switch from oxygen-dependent oxidative phosphorylation to anaerobic glycolysis for ATP production. nih.gov It achieves this by upregulating the expression of glucose transporters (like GLUT1) and nearly all enzymes of the glycolytic pathway. nih.govmdpi.com Simultaneously, HIF-1 decreases mitochondrial oxygen consumption by activating pyruvate (B1213749) dehydrogenase kinase I, which shunts pyruvate away from the citric acid cycle. nih.gov
Erythropoiesis : HIF-1 was first discovered for its role in inducing the expression of erythropoietin (EPO) in the kidney and liver, a hormone that stimulates the production of red blood cells to increase the oxygen-carrying capacity of the blood. ijstemcell.com
These coordinated responses are vital not only for transient adaptation to low oxygen but also for normal physiological processes, such as embryonic development, where HIF-1 is crucial for vascular system formation. nih.gov
Involvement in Disease Pathogenesis
While essential for physiological adaptation, the HIF-1 signaling pathway is also a key player in the pathophysiology of many major human diseases, including cancer, ischemia, and chronic inflammation. frontiersin.orgresearchgate.net
Cancer : Hypoxia is a common feature of solid tumors, and the activation of HIF-1 is critical for tumor progression. By promoting angiogenesis, HIF-1 facilitates the delivery of nutrients to the growing tumor. tandfonline.com The HIF-1-mediated switch to glycolysis (the Warburg effect) allows cancer cells to continue producing energy and biosynthetic precursors in a hypoxic microenvironment. tandfonline.com Furthermore, HIF-1 is implicated in tumor metastasis, invasion, and resistance to therapy, and its overexpression often correlates with poor patient prognosis. plos.org
Ischemic Diseases : In conditions like myocardial ischemia (heart attack) and cerebral ischemia (stroke), HIF-1 activation is a double-edged sword. researchgate.net It can initiate adaptive responses like angiogenesis that may help reperfuse damaged tissue. springermedicine.com However, dysregulated or prolonged HIF-1α activation can also contribute to neuronal damage, cell death, and inflammation, potentially exacerbating the injury. springermedicine.commdpi.com
Inflammatory and Autoimmune Diseases : HIF-1α is deeply involved in the function of immune cells and the inflammatory process. frontiersin.org It is expressed in macrophages, neutrophils, and lymphocytes, where it regulates their metabolic state, proliferation, and cytokine secretion. frontiersin.org In chronic inflammatory and autoimmune diseases, HIF-1α can drive the production of pro-inflammatory cytokines and promote tissue damage. portlandpress.comfrontiersin.org
Other Pathologies : Dysregulation of HIF-1 signaling is also implicated in pulmonary hypertension, diabetic complications like retinopathy, and neurodegenerative diseases such as Alzheimer's, where it can influence inflammation and metabolism. researchgate.netmdpi.comspringermedizin.de
Compound Index Table
Tumorigenesis and Cancer Progression
A hypoxic microenvironment is a hallmark of most solid tumors, resulting from rapid cancer cell proliferation that outpaces the development of an adequate blood supply. nih.govum.es In this setting, the stabilization and overexpression of HIF-1α is a common feature, contributing significantly to the malignant progression of tumors and often correlating with a poor prognosis. nih.govum.es
HIF-1 drives tumor progression through multiple mechanisms:
Angiogenesis: HIF-1 is a master regulator of angiogenesis, primarily through the transcriptional activation of Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com VEGF stimulates the migration and proliferation of endothelial cells, leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients, facilitating its growth. nih.gov Other pro-angiogenic factors regulated by HIF-1 include angiopoietins (ANGPT) and platelet-derived growth factor B (PDGF-B). tandfonline.com
Metabolic Reprogramming: HIF-1 orchestrates the "Warburg effect," a metabolic shift in cancer cells towards anaerobic glycolysis, even in the presence of oxygen. tandfonline.com It achieves this by upregulating genes encoding glucose transporters (like GLUT1) and glycolytic enzymes. tandfonline.commdpi.com This metabolic adaptation allows cancer cells to produce energy and biosynthetic precursors necessary for rapid proliferation in a low-oxygen environment. tandfonline.com
Cell Proliferation and Survival: HIF-1 can promote cancer cell proliferation by inducing the expression of growth factors like Transforming Growth Factor-β (TGF-β) and Insulin-like Growth Factor 2 (IGF2), as well as their receptors. mdpi.com It also contributes to cell survival by regulating genes involved in apoptosis and managing intracellular pH. mdpi.commdpi.com
Invasion and Metastasis: The spread of cancer to distant sites is a major cause of mortality. HIF-1 facilitates this process by controlling genes involved in the degradation and remodeling of the extracellular matrix, such as matrix metalloproteinases (MMPs) and lysyl oxidase (LOX). tandfonline.com This allows cancer cells to invade surrounding tissues and enter the bloodstream.
Given its central role in cancer biology, inhibiting HIF-1 activity has emerged as a promising therapeutic strategy. tandfonline.comnih.gov HIF-1 inhibitors can disrupt these tumor-promoting processes by various mechanisms, including inhibiting HIF-1α synthesis, promoting its degradation, or blocking its transcriptional activity. mdpi.comnih.gov
Vascular Remodeling
Vascular remodeling refers to alterations in the structure of blood vessels and is a key process in both physiological and pathological conditions. HIF-1 plays a significant role in this process, particularly in the context of hypoxic diseases like pulmonary hypertension. atsjournals.orgmedsci.org
Chronic hypoxia, as seen in certain lung diseases, can lead to sustained pulmonary vasoconstriction and hypoxic pulmonary vascular remodeling (HPVR). medsci.org This remodeling involves the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), leading to a thickening of the arterial walls, increased pulmonary vascular resistance, and ultimately, pulmonary hypertension. atsjournals.orgmedsci.org
Studies have demonstrated that HIF-1α activation in smooth muscle cells is a key driver of this pathological remodeling. atsjournals.orgersnet.org HIF-1α promotes the proliferation of PASMCs and the expression of factors like VEGF, which contributes to the structural changes in the pulmonary vasculature. medsci.org Furthermore, research in mouse models has shown that deleting HIF-1α specifically in smooth muscle cells can attenuate the development of hypoxic pulmonary hypertension and vascular remodeling. atsjournals.orgersnet.org
In the context of systemic vascular diseases, such as atherosclerosis and restenosis after arterial injury, HIF-1 is also implicated. ahajournals.orgoup.com Following an injury to a blood vessel, the immune response and subsequent hypoxia in the vessel wall can activate HIF-1. ahajournals.org Macrophage-specific HIF-1α has been shown to promote neointimal thickening and vascular remodeling after arterial injury by releasing inflammatory cytokines. ahajournals.org Inhibiting HIF-1 has been shown to prevent post-injury carotid artery remodeling in animal models, suggesting its potential as a therapeutic target for preventing vascular stenosis. oup.com
Inflammation
HIF-1α is a crucial regulator of the inflammatory response, linking hypoxia to immune cell function. mdpi.comfrontiersin.org It is expressed in various immune cells, including macrophages, neutrophils, and T cells, where it controls their metabolism, survival, and inflammatory functions. frontiersin.orgnih.gov
The relationship between HIF-1 and inflammation is complex and bidirectional. Inflammatory conditions can create a hypoxic microenvironment that stabilizes HIF-1α. nih.gov In turn, HIF-1α activation can drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8, thereby amplifying the inflammatory cascade. medsci.orgmdpi.com
Key roles of HIF-1 in inflammation include:
Myeloid Cell Function: HIF-1 is essential for the function of myeloid cells like macrophages and neutrophils. It enables their migration to sites of injury, their ability to engulf and kill pathogens, and their production of inflammatory mediators. nih.govnih.gov
T-Cell Regulation: HIF-1α is stabilized in activated T cells and influences their differentiation and function. nih.gov
Chronic Inflammatory Diseases: HIF-1 has been implicated in the pathogenesis of chronic inflammatory diseases. For example, in psoriasis, the inflammatory cytokine IL-17 triggers HIF-1α activation in skin cells. This leads to metabolic changes that fuel further inflammation. Blocking HIF-1α with an experimental drug, BAY-87-2243, was shown to resolve inflammatory skin lesions in mouse models of psoriasis. In inflammatory bowel disease, HIF-1 activation has been shown to have a protective role by reducing the severity of inflammation. mdpi.com
Hypoxia/Ischemia-Related Tissue Damage
Ischemia, a condition of restricted blood flow, deprives tissues of oxygen and nutrients, leading to hypoxic cell injury and death. HIF-1 is a central player in the cellular response to ischemia, with a role that can be both protective and detrimental depending on the context and timing. spandidos-publications.comfrontiersin.org
During cerebral ischemia (stroke), for instance, the lack of oxygen activates HIF-1α in the ischemic penumbra (the area surrounding the core ischemic region). nih.gov HIF-1's role here is multifaceted:
Neuroprotection: In the sub-acute phase, HIF-1 can be neuroprotective. It promotes adaptation and survival by upregulating genes involved in angiogenesis (like VEGF) and anaerobic metabolism. spandidos-publications.comnih.govakjournals.com This helps restore blood flow and provides an alternative energy source for struggling neurons. spandidos-publications.comakjournals.com Ischemic preconditioning, where a mild ischemic episode protects against a subsequent, more severe one, is thought to be mediated in part by HIF-1α activation. nih.gov
Neurotoxicity: Conversely, in the acute phase of severe ischemia, HIF-1α accumulation can promote cell death and apoptosis. spandidos-publications.comfrontiersin.org It can mediate delayed neuronal death through pathways involving p53 and the NLRP3 inflammasome, which promotes inflammation and cell death. spandidos-publications.comnih.gov
Similarly, in myocardial ischemia (heart attack), HIF-1 can protect cardiac tissue from damage by promoting angiogenesis and increasing oxygen supply to the affected area. nih.govakjournals.com However, its role can be complex and context-dependent.
The dual nature of HIF-1's function in ischemic injury highlights the complexity of targeting this pathway. While inhibiting HIF-1 might be beneficial in the immediate aftermath of a severe ischemic event to prevent cell death, activating it could be advantageous in the long term to promote tissue repair and recovery through angiogenesis. nih.govspandidos-publications.com
Data Tables
Table 1: Mechanisms of Action of Selected HIF-1 Inhibitors
| Compound Name | Mechanism of Action | Reference |
| Echinomycin (B1671085) | Blocks the binding of HIF-1α to the Hypoxia-Response Element (HRE) on DNA. nih.govsci-hub.se | nih.govsci-hub.se |
| Topotecan | Inhibits HIF-1α protein synthesis by blocking its translation. oncotarget.comnih.gov | oncotarget.comnih.gov |
| Chetomin | Blocks the formation of the active HIF-1 transcription complex by hindering the interaction between HIF-1α and the coactivator p300. nih.gov | nih.gov |
| YC-1 | Inhibits HIF-1α expression, thereby blocking the hypoxia signaling pathway. nih.gov | nih.gov |
| IDF-11774 | Reduces HIF-1α accumulation under hypoxic conditions. mdpi.comsci-hub.se | mdpi.comsci-hub.se |
| BAY-87-2243 | Experimental drug that blocks the action of HIF-1α. |
Table 2: HIF-1 Target Genes in Pathophysiology
| Pathological Process | Key HIF-1 Target Genes | Function of Gene Products | Reference |
| Tumorigenesis | VEGF, PDGF-B, ANGPT | Promotes new blood vessel formation (Angiogenesis). tandfonline.com | tandfonline.com |
| GLUT1, PKM2 | Facilitates glucose uptake and anaerobic glycolysis. tandfonline.commdpi.com | tandfonline.commdpi.com | |
| MMPs, LOX | Degrades and remodels the extracellular matrix for invasion. tandfonline.com | tandfonline.com | |
| Vascular Remodeling | VEGF, Endothelin-1 | Promotes smooth muscle cell proliferation and vasoconstriction. atsjournals.orgmedsci.orgersnet.org | atsjournals.orgmedsci.orgersnet.org |
| Inflammation | TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that amplify the inflammatory response. medsci.orgmdpi.com | medsci.orgmdpi.com |
| Ischemic Injury | EPO, VEGF | Stimulates red blood cell production and angiogenesis to improve oxygen delivery. spandidos-publications.comakjournals.com | spandidos-publications.comakjournals.com |
Compound Names Mentioned in this Article
2-methoxyestradiol (B1684026) (2ME2)
AAL993
AG1478
Artepillin C
Baccharin
BAY-87-2243
Bevacizumab
Bortezomib
Camptothecin
Carfilzomib
Chetomin
Cycloheximide
Cyclosporine
Daunorubicin
Dimethyl-bisphenol A
Dimethyloxaloylglycine (DMOG)
Echinomycin
EF-24
Ethacrynic acid
Eudistidine A
EZN-2208
EZN-2968
GL331
Herboxidiene
IDF-11774
Irinotecan
LC478
LW1564
LW6
LY294002
Manassantin A
Manassantin B
Melatonin
Menadione
Mitoxantrone
MO-460
Mycophenolate mofetil
N-butyryl-5-methoxytryptamine (NB-5-MT)
Niclosamide
PI-103
Picroliv
Piperazinone
Topotecan
Wortmannin
YC-1
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disruption of Hif 1α Protein Stability and Accumulation
Promotion of HIF-1α Degradation (e.g., Proteasomal Pathway)
The primary route for HIF-1α degradation is the ubiquitin-proteasome system. embopress.orgnih.gov In the presence of oxygen, specific enzymes hydroxylate proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. uzh.chahajournals.org This complex tags HIF-1α with ubiquitin molecules, marking it for destruction by the 26S proteasome. embopress.orguzh.ch
Some inhibitors enhance this degradation process. For example, compounds that promote the interaction between HIF-1α and VHL can accelerate its ubiquitination and subsequent degradation. uzh.ch Additionally, there is evidence for oxygen-independent degradation pathways. For instance, inhibitors of Hsp90, a chaperone protein that helps fold and stabilize HIF-1α, can lead to its misfolding and subsequent degradation. mdpi.com
| Degradation Pathway | Mechanism | Key Proteins Involved | Reference |
| Oxygen-Dependent (26S Proteasome) | Prolyl hydroxylation of HIF-1α allows VHL binding and ubiquitination, leading to proteasomal degradation. uzh.chahajournals.org | PHDs, VHL, Ubiquitin, 26S Proteasome | uzh.chahajournals.org |
| Oxygen-Independent (20S Proteasome) | Under certain stress conditions, oxidized HIF-1α can be degraded by the 20S proteasome without the need for ubiquitination. nih.govfrontiersin.org | 20S Proteasome | nih.govfrontiersin.org |
Inhibition of HIF-1α Hydroxylation (e.g., via Prolyl Hydroxylase Modulation)
While inhibiting prolyl hydroxylases (PHDs) is a strategy to stabilize HIF-1α for therapeutic purposes in conditions like anemia, the modulation of this process is crucial. ahajournals.orgnih.gov Conversely, compounds that could enhance PHD activity would theoretically decrease HIF-1α stability. However, the more common inhibitory approach in this context involves compounds that mimic the hydroxylated state of HIF-1α, thereby promoting its recognition by VHL and subsequent degradation.
It is important to note that many small molecules that inhibit PHDs, such as dimethyloxalylglycine (DMOG), are used experimentally to induce HIF-1α. ahajournals.orgresearchgate.net These are not HIF-1 inhibitors but activators of the pathway. The development of compounds that selectively promote the "degradation" arm of the hydroxylation-dependent pathway remains a complex challenge.
Interference with HIF-1α Protein Refolding
Proper folding of the HIF-1α protein is essential for its stability and function. The molecular chaperone Heat Shock Protein 90 (Hsp90) plays a critical role in this process. mdpi.com Inhibition of Hsp90 activity leads to the misfolding of its client proteins, including HIF-1α, making them susceptible to degradation via the proteasome. mdpi.com Therefore, Hsp90 inhibitors represent an indirect mechanism for reducing HIF-1α levels. Compounds that disrupt the interaction between HIF-1α and Hsp90 prevent the proper conformational maturation of HIF-1α, leading to its destabilization and subsequent destruction. mdpi.com
Modulation of Intracellular Oxygen Tension
The stability of HIF-1α is exquisitely sensitive to the intracellular concentration of molecular oxygen. nih.govmdpi.com The prolyl hydroxylases that mark HIF-1α for degradation use oxygen as a co-substrate. nih.govresearchgate.net Consequently, any intervention that increases the local oxygen concentration within a cell will promote PHD activity and lead to the degradation of HIF-1α. nih.gov
While not a direct inhibitor of the HIF-1α protein itself, strategies that modulate intracellular oxygen tension can effectively suppress the HIF-1 pathway. For instance, certain compounds or nanotechnologies are being explored for their ability to generate oxygen within the hypoxic tumor microenvironment. mdpi.com By increasing the availability of oxygen, these approaches can reactivate the natural, oxygen-dependent degradation of HIF-1α, thereby inhibiting its downstream effects. This mechanism essentially restores the normoxic regulatory pathway for HIF-1α destruction. nih.govmdpi.com For example, n-propyl gallate has been shown to affect the intracellular oxygen sensing system. portlandpress.com
Interference with HIF-1 Dimerization and Complex Formation
A key step in the activation of the HIF-1 signaling pathway is the formation of the HIF-1α/HIF-1β heterodimer. mdpi.com Disrupting this interaction is a promising approach for the development of specific HIF-1 inhibitors. mdpi.com
Several compounds have been identified that directly interfere with the dimerization of HIF-1α and HIF-1β. scbt.com Acriflavine (B1215748), for instance, is a small molecule that binds to both HIF-1α and HIF-2α, preventing their dimerization with HIF-1β. researchgate.netmedchemexpress.com This inhibition of heterodimerization subsequently blocks the transcriptional activity of HIF-1. researchgate.netpnas.org Studies have shown that Acriflavine can prevent tumor growth and vascularization in preclinical models. researchgate.netpnas.org Another example is the cyclic peptide TAT-cyclo-CLLFVY, which has been shown to disrupt the interaction between HIF-1α and HIF-1β with an IC50 of 1.3 μM. medchemexpress.com
The Per-ARNT-Sim (PAS) domains of both HIF-1α and HIF-1β are crucial for their dimerization. mdpi.com Specifically, the PAS-B domain of HIF-1α has been identified as a target for inhibitors. Acriflavine has been shown to bind directly to the PAS-B domain of HIF-1α and HIF-2α. mdpi.comproteopedia.org Similarly, a cyclic peptide inhibitor, cyclo-CLLFVY, was found to bind to the PAS-B domain of HIF-1α, thereby inhibiting HIF-1 dimerization and its subsequent transcriptional activity. nih.govacs.orgrsc.org This interaction was confirmed to be specific, as the inhibitor did not significantly affect the function of the closely related HIF-2 isoform. nih.govacs.org
Beyond dimerization, the formation of a functional transcription complex is essential for HIF-1 activity. This complex includes the recruitment of co-activators such as p300/CBP. nih.govimrpress.com Some inhibitors function by preventing the association of these crucial co-activators with the HIF-1 heterodimer. Chetomin is a fungal metabolite that disrupts the interaction between HIF-1α and the p300 co-activator. proteopedia.orgnih.gov It achieves this by binding to the CH1 domain of p300, which alters its structure and prevents its interaction with HIF-1α, thereby mitigating hypoxia-inducible transcription. nih.govnih.gov Bortezomib, a proteasome inhibitor, has also been shown to inhibit the recruitment of the p300 coactivator to HIF-1α. mdpi.com
Binding to PAS-B Domain of HIF-1α
Inhibition of HIF-1/DNA Binding
Once the HIF-1 heterodimer is formed and the transcription complex is assembled, it must bind to specific DNA sequences known as Hypoxia Response Elements (HREs) to activate gene transcription. mdpi.comunifi.it
Several small molecules can inhibit HIF-1 activity by directly preventing the binding of the HIF-1 complex to HREs. Echinomycin (B1671085), a quinoxaline (B1680401) antibiotic, is a well-characterized inhibitor that functions through this mechanism. mdpi.comproteopedia.org It intercalates into DNA at specific sequences, thereby blocking the binding of HIF-1 to the HRE in the promoter region of target genes like Vascular Endothelial Growth Factor (VEGF). mdpi.comunifi.itrndsystems.com This inhibition is selective for HIF-1, as Echinomycin does not affect the DNA binding of other transcription factors such as AP-1 or NF-κB at concentrations where it inhibits HIF-1. unifi.itrndsystems.com
Modulation of HIF-1α Transcriptional Activity
Even if the HIF-1 complex successfully binds to DNA, its transcriptional activity can still be modulated. This represents another avenue for HIF-1 inhibition.
Some compounds inhibit HIF-1α transcriptional activity without necessarily preventing its synthesis, stabilization, or DNA binding. Bortezomib, in addition to impeding transcription complex formation, also represses the transcriptional activity of HIF-1α. nih.govspandidos-publications.comresearchgate.net This leads to a decrease in the expression of HIF-1 target genes. nih.gov Interestingly, some studies suggest that Bortezomib's inhibitory effect is specific to HIF-1 and does not affect the transcriptional activity of HIF-2. spandidos-publications.com Topotecan, a topoisomerase inhibitor, has also been shown to block the transcriptional activity of HIF-1α. proteopedia.org Furthermore, the natural product Chetomin inhibits HIF-1 transcriptional activity by disrupting the interaction between HIF-1α and its coactivator p300. researchgate.net
Interference with Coactivator Recruitment (e.g., p300/CBP)
The transcriptional activity of the HIF-1α/HIF-1β heterodimer is critically dependent on the recruitment of coactivator proteins, most notably the CREB-binding protein (CBP) and its paralog, p300. researchgate.net These coactivators are essential for linking the HIF-1 complex to the basal transcriptional machinery and for modifying chromatin structure to facilitate gene expression. researchgate.netpnas.org
Several inhibitors have been identified that function by preventing the association of p300/CBP with HIF-1α. researchgate.net For instance, the natural product chetomin has been shown to disrupt the interaction between HIF-1α and p300, thereby repressing the transcriptional activity of HIF-1α. aacrjournals.org This disruption prevents the formation of a fully active transcription complex. researchgate.net Similarly, the aminocoumarin antibiotic novobiocin (B609625) has been found to directly bind to the C-terminal activation domain (CTAD) of HIF-1α, which in turn blocks the recruitment of p300/CBP. plos.orgresearchgate.net
Another example is YC-1 , which inhibits the recruitment of p300 by HIF-1α under hypoxic conditions through a mechanism dependent on the Factor Inhibiting HIF (FIH). aacrjournals.org FIH hydroxylates an asparagine residue in the C-TAD of HIF-1α, which prevents p300/CBP binding. aacrjournals.orgmdpi.com YC-1 appears to stimulate this FIH-dependent dissociation. aacrjournals.org
| Compound | Mechanism of Action | Reference |
| Chetomin | Disrupts the interaction between HIF-1α and p300. | aacrjournals.org |
| Novobiocin | Directly binds to the C-terminal activation domain (CTAD) of HIF-1α, blocking p300/CBP recruitment. | plos.orgresearchgate.net |
| YC-1 | Stimulates FIH-dependent dissociation of p300 from HIF-1α. | aacrjournals.org |
Blocking C-TAD Interaction with Coactivators
The C-terminal transactivation domain (C-TAD) of HIF-1α is a critical region for the recruitment of coactivators like p300/CBP. plos.orgnih.gov The interaction between the C-TAD of HIF-1α and the cysteine-histidine rich 1 (CH1) domain of p300/CBP is a key step in activating the transcription of hypoxia-inducible genes. plos.orgnih.gov Therefore, blocking this specific interaction is a prime target for HIF-1 inhibition.
Under normal oxygen conditions, the asparaginyl hydroxylase Factor Inhibiting HIF-1 (FIH-1) hydroxylates an asparagine residue (Asn-803) within the C-TAD of HIF-1α. nih.govscispace.com This hydroxylation event sterically hinders the binding of p300/CBP, thus repressing HIF-1α's transcriptional activity. scienceopen.com Some inhibitory strategies aim to mimic or enhance this natural regulatory mechanism.
Compounds like novobiocin have been shown to directly bind to the HIF-1α C-TAD, thereby physically obstructing the interaction with the CH1 domain of p300/CBP. plos.orgresearchgate.net This leads to a reduction in the expression of HIF-1 target genes. plos.org Synthetic α-helix mimetics have also been designed to competitively inhibit the binding of the HIF-1α C-TAD to the CH1 domain of CBP/p300, leading to the downregulation of target genes like VEGF. nih.gov
Modulation of Chromatin Remodeling and Gene Expression Patterns
The expression of HIF-1 target genes is not solely dependent on the presence of the HIF-1α subunit but also on the epigenetic landscape of the target gene promoters. Chromatin remodeling complexes play a crucial role in making the DNA accessible for transcription. mdpi.com HIF-1 inhibitors can indirectly influence gene expression by affecting these chromatin modifiers.
The histone acetyltransferase activity of p300/CBP is a key component of this process. pnas.org By acetylating histones, p300/CBP helps to create a more open chromatin structure, facilitating transcription. pnas.org Inhibitors that block the recruitment of p300/CBP, as discussed previously, consequently prevent these necessary chromatin modifications.
Furthermore, specific chromatin-remodeling enzymes have been implicated in the hypoxic response. For example, the imitation switch (ISWI) chromatin-remodeling complex has been shown to regulate HIF activity. molbiolcell.org Depletion of ISWI can enhance HIF activity, suggesting that ISWI is a negative regulator. molbiolcell.org Conversely, the SWI/SNF chromatin-remodeling complex is required for the full induction of some HIF target genes. mdpi.com The histone demethylase JMJD2C acts as a coactivator for HIF-1 by demethylating H3K9me3 at the hypoxia-response elements (HREs) of target genes, which enhances HIF-1 binding and transactivation. pnas.org
Some long non-coding RNAs (lncRNAs) are also involved in the epigenetic control of HIF-1α expression. For instance, the lncRNA HITT (HIF-1α inhibitor at translation levels) recruits repressive histone methyltransferases to the HIF-1α promoter, thereby decreasing its expression. binasss.sa.cr The modulation of such epigenetic regulators represents another avenue for controlling HIF-1-mediated gene expression.
Inhibition of Upstream HIF-1 Signaling Pathways
Beyond directly targeting the HIF-1 complex, another effective strategy is to inhibit the upstream signaling pathways that regulate the synthesis and stability of the HIF-1α protein. mdpi.com Several key oncogenic pathways converge on HIF-1α, making them attractive targets for therapeutic intervention.
Targeting PI3K/Akt/mTOR Pathway Components
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it plays a significant role in promoting the synthesis of the HIF-1α protein. spandidos-publications.commdpi.com Activation of this pathway, often through growth factor signaling, leads to increased translation of HIF-1α mRNA. spandidos-publications.commednexus.org
Inhibitors of this pathway have demonstrated the ability to suppress HIF-1α expression. For example, PI3K inhibitors like wortmannin and LY294002 have been shown to suppress the expression of HIF-1α and the transcription of its target genes. spandidos-publications.comnih.gov Similarly, the mTOR inhibitor rapamycin also suppresses HIF-1α expression. spandidos-publications.com These inhibitors work by blocking the signaling cascade that leads to the phosphorylation of downstream effectors like 4E-BP1 and S6K, which are crucial for cap-dependent translation of HIF-1α mRNA. mednexus.org The dual PI3K/mTOR inhibitor NVP-BEZ235 has also been shown to suppress the activation of Akt and the expression of HIF-1α. nih.gov
| Inhibitor | Target | Effect on HIF-1 | Reference |
| Wortmannin | PI3K | Suppresses HIF-1α expression | spandidos-publications.comnih.gov |
| LY294002 | PI3K | Suppresses HIF-1α expression and target gene transcription | spandidos-publications.comnih.govfrontiersin.org |
| Rapamycin | mTOR | Suppresses HIF-1α expression | spandidos-publications.comfrontiersin.org |
| NVP-BEZ235 | PI3K/mTOR | Suppresses Akt activation and HIF-1α expression | nih.gov |
Targeting ERK/MAPK Pathway Components
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates HIF-1α activity. mdpi.com This pathway primarily mediates the transactivation function of HIF-1α. mdpi.com Activation of the ERK/MAPK pathway can lead to the phosphorylation of HIF-1α and its coactivator p300, enhancing the formation and activity of the HIF-1α/p300 transcriptional complex. mdpi.com
Inhibitors of the ERK/MAPK pathway can therefore effectively block HIF-1-mediated gene expression. For instance, the MEK inhibitor PD98059 has been shown to block HIF-1α protein synthesis. oncotarget.com Another MEK inhibitor, selumetinib , reduces HIF-1α protein levels. nih.gov The phytoestrogen celastrol is a potent inhibitor of HIF-1α that can lead to the dephosphorylation of components in both the mTOR and ERK pathways. spandidos-publications.com Research has also shown that ERK can directly interact with and phosphorylate PHD2, a prolyl hydroxylase that targets HIF-1α for degradation. This phosphorylation compromises the interaction between PHD2 and HIF-1α, leading to HIF-1α stabilization. nih.gov
| Inhibitor | Target | Effect on HIF-1 | Reference |
| PD98059 | MEK | Blocks HIF-1α protein synthesis | oncotarget.com |
| Selumetinib | MEK1/2 | Reduces HIF-1α protein levels | nih.gov |
| Celastrol | Upstream of mTOR and ERK | Dephosphorylates mTOR and ERK effectors, inhibiting HIF-1α | spandidos-publications.com |
Inhibition of STAT3 and NF-κB Pathways
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that can directly regulate the transcription of the HIF-1α gene. oncotarget.comdovepress.com In inflammatory conditions, HIF-1α can be induced in an oxygen-independent manner through the action of these transcription factors. nih.gov
Inhibition of STAT3 and NF-κB can, therefore, lead to a decrease in HIF-1α mRNA and protein levels. oncotarget.com For example, STAT3 inhibitors have been observed to reduce both HIF-1α mRNA and protein levels. oncotarget.com Similarly, the NF-κB pathway has been shown to be a direct modulator of HIF-1α expression. nih.gov Conversely, HIF-1α can also influence NF-κB activity, highlighting a complex crosstalk between these pathways. nih.gov Some natural compounds, such as parthenolide , have been shown to suppress HIF-1α signaling and modulate NF-κB. dovepress.com The inhibition of these pathways represents a valid strategy to downregulate HIF-1α expression and its downstream effects. researchgate.net
Cellular and Molecular Effects of Hif 1 Inhibition
Impact on Gene Expression Profiles
HIF-1 is a primary regulator of angiogenesis, the process of forming new blood vessels. It achieves this by controlling the expression of several key pro-angiogenic factors. nih.govnih.gov Consequently, the inhibition of HIF-1 leads to a significant downregulation of these factors, disrupting the angiogenic process.
One of the most critical targets of HIF-1 is Vascular Endothelial Growth Factor (VEGF) . HIF-1 directly binds to the hypoxia-response element (HRE) within the VEGF gene promoter, leading to increased transcription. nih.govmdpi.com HIF-1 inhibition, therefore, results in decreased VEGF expression, which in turn hinders the migration and proliferation of endothelial cells necessary for new vessel formation. nih.gov
Other important angiogenic factors regulated by HIF-1 include:
Placental Growth Factor (PlGF) : Working in conjunction with VEGF, PlGF promotes angiogenesis. mdpi.comahajournals.org
Platelet-Derived Growth Factor-β (PDGF-β) : This factor is involved in the recruitment of pericytes to stabilize newly formed vessels. nih.govmdpi.com
Angiopoietins (ANG) : Specifically, Angiopoietin-2 (ANG-2) is induced by HIF-1 and plays a role in vessel destabilization, a prerequisite for remodeling and new growth. mdpi.comoup.com In contrast, Angiopoietin-4 (ANG-4) has also been shown to be induced by HIF-1 and participates in hypoxia-induced angiogenesis. mdpi.com
Studies have demonstrated that inhibiting HIF-1α can markedly reduce the mRNA levels of VEGF, PlGF, and PDGF-β. oup.com For instance, the HIF-1 inhibitor digoxin (B3395198) has been shown to decrease retinal levels of mRNAs encoding for VEGF, PGF, and PDGFB. oup.com
| Angiogenic Factor | Function in Angiogenesis | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| VEGF (Vascular Endothelial Growth Factor) | Stimulates endothelial cell proliferation and migration | Downregulation | nih.govnih.govmdpi.com |
| PlGF (Placental Growth Factor) | Enhances VEGF-driven angiogenesis | Downregulation | mdpi.comahajournals.orgoup.com |
| PDGF-β (Platelet-Derived Growth Factor-β) | Recruits pericytes to stabilize new vessels | Downregulation | nih.govmdpi.comoup.com |
| ANG-2 (Angiopoietin-2) | Promotes vessel destabilization and remodeling | Downregulation | oup.com |
| ANG-4 (Angiopoietin-4) | Participates in hypoxia-induced angiogenesis | Downregulation | mdpi.comahajournals.org |
A key aspect of the cellular response to hypoxia is a metabolic shift towards glycolysis. HIF-1 facilitates this by upregulating the expression of glucose transporters, which increase the uptake of glucose into the cell. The most prominent of these is Glucose Transporter 1 (GLUT-1) . mdpi.com
HIF-1 directly activates the transcription of the SLC2A1 gene, which encodes GLUT-1. nih.gov Inhibition of HIF-1, therefore, leads to reduced GLUT-1 expression. mdpi.comsemanticscholar.org This has been demonstrated in various cell lines, where treatment with HIF-1 inhibitors like YC-1 or the use of HIF-1α siRNA suppressed the hypoxia-induced expression of GLUT-1. researchgate.net The simultaneous inhibition of HIF-1α and GLUT-1 has been shown to increase the radiosensitivity of laryngeal carcinoma cells. oncotarget.com This reduction in glucose uptake limits the energy supply for rapidly proliferating cells.
| Glucose Transporter | Function | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| GLUT-1 | Facilitates the transport of glucose across the cell membrane | Downregulation | mdpi.comsemanticscholar.orgresearchgate.net |
| GLUT-3 | High-affinity glucose transporter | Downregulation | mdpi.complos.org |
Beyond increasing glucose uptake, HIF-1 orchestrates a broader metabolic reprogramming by regulating key enzymes involved in glycolysis and mitochondrial respiration. Inhibition of HIF-1 reverses these adaptive changes.
Key metabolic enzymes regulated by HIF-1 include:
Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) : HIF-1 activates the transcription of PDK1. nhri.org.twfrontiersin.org PDK1, in turn, phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is responsible for converting pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. frontiersin.orgjci.org By upregulating PDK1, HIF-1 effectively shunts pyruvate away from mitochondrial oxidation and towards lactate (B86563) production. frontiersin.org Inhibition of HIF-1 leads to decreased PDK1 expression, allowing for increased PDH activity and a shift back towards oxidative phosphorylation. nhri.org.tw
Lactate Dehydrogenase A (LDHA) : HIF-1 also directly activates the expression of LDHA, the enzyme that converts pyruvate to lactate. nhri.org.twjci.org This process is crucial for regenerating NAD+ to sustain a high glycolytic rate. HIF-1 inhibition results in reduced LDHA levels, decreasing lactate production. nhri.org.tw
Pyruvate Kinase M2 (PKM2) : HIF-1 activates the transcription of the PKM gene, favoring the expression of the M2 isoform. nhri.org.twjci.org PKM2, in its less active dimeric form, slows down the final step of glycolysis, causing glycolytic intermediates to accumulate and be diverted into biosynthetic pathways. Furthermore, nuclear PKM2 can act as a co-activator for HIF-1α, creating a positive feedback loop that enhances the expression of other HIF-1 target genes, including those involved in metabolism and angiogenesis. nih.govjci.org Inhibiting HIF-1 disrupts this loop and reduces PKM2 expression. nhri.org.tw
| Metabolic Enzyme | Function | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| PDK1 (Pyruvate Dehydrogenase Kinase 1) | Inactivates pyruvate dehydrogenase, blocking pyruvate entry into the TCA cycle | Downregulation | nhri.org.twfrontiersin.org |
| LDHA (Lactate Dehydrogenase A) | Converts pyruvate to lactate, regenerating NAD+ for glycolysis | Downregulation | nhri.org.twjci.org |
| PKM2 (Pyruvate Kinase M2) | Regulates glycolytic flux and promotes anabolic metabolism; acts as a transcriptional co-activator for HIF-1 | Downregulation | nih.govnhri.org.twjci.org |
HIF-1 exerts complex, often context-dependent, effects on cell cycle progression. Under severe hypoxia, HIF-1 can induce cell cycle arrest, a survival mechanism to conserve resources. mdpi.com This is partly achieved through its interplay with key cell cycle regulators.
CDKN1A/p21 : HIF-1α can promote the expression of the cyclin-dependent kinase inhibitor p21 (encoded by the CDKN1A gene), which enforces a G1/S phase cell cycle arrest. aacrjournals.org One proposed mechanism involves HIF-1α displacing the proto-oncogene c-Myc from the CDKN1A promoter, thereby de-repressing its transcription. jci.orgnih.gov Therefore, inhibiting HIF-1 could potentially lead to decreased p21 expression in certain contexts, although the net effect on proliferation is complex.
c-Myc : HIF-1 and c-Myc have an antagonistic relationship. HIF-1α can inhibit c-Myc activity through several mechanisms, helping to slow proliferation under hypoxic stress. mdpi.comfrontiersin.org For example, HIF-1α can compete with c-Myc for binding to its partner protein MAX or the coactivator SP1. mdpi.com
MXI1 : HIF-1 can activate the transcription of the MXI1 gene, which encodes a repressor of c-Myc. jci.org This provides another layer of c-Myc inhibition.
The inhibition of HIF-1 would be expected to reverse these effects, potentially leading to increased c-Myc activity and reduced expression of its repressors, thereby influencing cell cycle progression.
| Cell Cycle Regulator | Function | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| CDKN1A/p21 | Cyclin-dependent kinase inhibitor, promotes cell cycle arrest | Modulation (Context-dependent) | jci.orgaacrjournals.orgnih.gov |
| c-Myc | Proto-oncogene, drives cell proliferation | Modulation (potential increase in activity) | mdpi.comfrontiersin.org |
| MXI1 | Repressor of c-Myc activity | Downregulation | jci.org |
HIF-1α induces the expression of a variety of growth factors and their receptors that are involved in cell proliferation, migration, and survival. nih.gov Inhibition of HIF-1, therefore, diminishes the signaling output from these pathways.
Transforming Growth Factor-β (TGF-β) : This pleiotropic cytokine is induced by HIF-1α and can have diverse effects on cell growth and the tumor microenvironment. nih.gov
Insulin-like Growth Factor 2 (IGF2) : HIF-1α is required for the expression of IGF-2, which in turn can stimulate HIF-1α expression, creating an autocrine loop that promotes cell proliferation. nih.govphysiology.org
Endothelin-1 (END-1) : A potent vasoconstrictor and mitogen, END-1 expression is induced by HIF-1α. nih.govphysiology.org
Erythropoietin (EPO) : The canonical HIF-1 target gene, EPO, is a hormone that stimulates red blood cell production but can also have proliferative effects on other cell types. nih.govnih.gov
Macrophage Migration Inhibitory Factor (MIF) : This factor, involved in inflammation and cell migration, is another target induced by HIF-1α. nih.govhogrefe.com
Epidermal Growth Factor Receptor (EGFR) : In addition to ligands, HIF-1α can also induce the expression of growth factor receptors like EGFR, sensitizing cells to growth signals. nih.gov
Inhibition of HIF-1 would lead to the downregulation of these growth factors and receptors, thereby attenuating their downstream signaling and associated cellular responses.
| Growth Factor/Receptor | Function | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| TGF-β (Transforming Growth Factor-β) | Regulates cell growth, differentiation, and apoptosis | Downregulation | nih.govresearchgate.net |
| IGF2 (Insulin-like Growth Factor 2) | Promotes cell proliferation | Downregulation | nih.govphysiology.org |
| END-1 (Endothelin-1) | Vasoconstrictor and mitogen | Downregulation | nih.govphysiology.org |
| EPO (Erythropoietin) | Stimulates erythropoiesis and cell proliferation | Downregulation | nih.govnih.gov |
| MIF (Macrophage Migration Inhibitory Factor) | Pro-inflammatory cytokine, promotes cell migration | Downregulation | nih.govhogrefe.com |
| EGFR (Epidermal Growth Factor Receptor) | Receptor for EGF family ligands, mediates cell proliferation | Downregulation | nih.gov |
The invasion and metastasis of cancer cells require the degradation and remodeling of the extracellular matrix (ECM). HIF-1 plays a role in this process by regulating the expression of proteases and their inhibitors.
Matrix Metalloproteinases (MMPs) : HIF-1α can increase the expression of certain MMPs, such as MMP-2 and MMP-9. researchgate.net These enzymes are capable of degrading components of the ECM, such as collagen, facilitating cell migration and invasion. Inhibition of HIF-1α has been shown to lead to the downregulation of MMPs. researchgate.net
Plasminogen Activator Inhibitor-1 (PAI-1) : PAI-1 is the primary inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in the plasminogen activation system. encyclopedia.pubkarger.com This system is involved in ECM degradation, as plasmin can activate pro-MMPs. karger.com The human PAI-1 promoter contains a binding site for HIF-1α, and its expression is induced by hypoxia. encyclopedia.pub HIF-1α stimulates the activation of PAI-1, which, despite being an inhibitor, has a complex and often pro-tumorigenic role in the tumor microenvironment. researchgate.netresearchgate.net By inhibiting uPA, PAI-1 can indirectly modulate MMP activity. encyclopedia.pubmdpi.com Inhibition of HIF-1 would therefore alter the expression of PAI-1, impacting the delicate balance of ECM remodeling.
| Molecule | Function | Effect of HIF-1 Inhibition | Supporting Evidence |
|---|---|---|---|
| MMPs (e.g., MMP-2, MMP-9) | Degrade extracellular matrix components, facilitating invasion | Downregulation | researchgate.netresearchgate.net |
| PAI-1 (Plasminogen Activator Inhibitor-1) | Inhibits urokinase-type plasminogen activator (uPA), modulating ECM remodeling | Downregulation | researchgate.netresearchgate.netencyclopedia.pub |
Modulation of Cysteine Transporter (SLC7A11) and Glutathione (B108866) Synthesis (GCLM)
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) has been shown to significantly impact the cellular antioxidant machinery, particularly through the regulation of the cysteine transporter SLC7A11 (also known as xCT) and the glutamate-cysteine ligase modifier subunit (GCLM). These two proteins are critical for the synthesis of glutathione (GSH), a major intracellular antioxidant.
HIF-1α, the oxygen-regulated subunit of HIF-1, directly activates the transcription of both the SLC7A11 and GCLM genes. mdpi.comnih.gov This leads to increased uptake of cysteine and enhanced production of GSH, which helps to mitigate oxidative stress. mdpi.comembopress.org Consequently, inhibiting HIF-1α leads to a decrease in the expression of both xCT and GCLM. nih.gov For instance, in breast cancer cells, knockdown of HIF-1α, but not HIF-2α, reduced the basal mRNA levels of xCT and GCLM and prevented their induction in response to chemotherapy. nih.gov Similarly, pharmacological inhibition of HIF-1α with compounds like digoxin also blocked the expression of xCT and GCLM mRNA. nih.gov
This HIF-1-dependent regulation of GSH synthesis is a crucial adaptive response in cancer cells, protecting them from the high levels of reactive oxygen species (ROS) often found in the tumor microenvironment. mdpi.comresearchgate.net By downregulating SLC7A11 and GCLM, HIF-1 inhibitors can disrupt this protective mechanism, potentially rendering cancer cells more susceptible to oxidative damage and therapeutic interventions.
Effects on Autophagy-Related Genes (e.g., Beclin-1, LC3, BNIP3)
HIF-1α is a key regulator of autophagy, a cellular process of self-digestion that can promote cell survival under stress conditions like hypoxia. Inhibition of HIF-1 can therefore significantly modulate the expression of several key autophagy-related genes, including Beclin-1, microtubule-associated protein 1A/1B-light chain 3 (LC3), and BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).
HIF-1α directly promotes the transcription of BNIP3 and its homolog BNIP3L/NIX. mdpi.comfrontiersin.org BNIP3, in turn, can induce autophagy by disrupting the inhibitory interaction between Beclin-1 and Bcl-2, thereby freeing Beclin-1 to initiate the formation of autophagosomes. mdpi.comdovepress.commdpi.com This process is crucial for mitochondrial autophagy (mitophagy), which helps cells to clear damaged mitochondria and reduce oxygen consumption under hypoxic conditions. dovepress.commdpi.com Studies have shown that inhibiting HIF-1α activity, for example with PX-478 or through siRNA, leads to a downregulation of BNIP3 expression and a subsequent suppression of autophagy. mdpi.com
The processing of LC3 from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. HIF-1α activation promotes this conversion. mdpi.com Conversely, inhibition of the HIF-1α/BNIP3 pathway has been observed to decrease the LC3-II/LC3-I ratio, indicating a reduction in autophagic activity. nih.gov
Beclin-1 is a central player in the initiation of autophagy. The HIF-1α/BNIP3 signaling axis ultimately leads to the activation of Beclin-1. mdpi.comnih.gov Therefore, inhibitors of HIF-1α can indirectly suppress Beclin-1-mediated autophagy. nih.gov However, the relationship can be complex, as some studies suggest that prolonged hypoxia and HIF-1α activity might, in some contexts, inhibit autophagy through mechanisms involving microRNAs that target autophagy genes like BECN1 (the gene encoding Beclin-1). mdpi.com
Regulation of Drug Efflux Transporters (e.g., MDR1/P-gp, MRP1, BCRP)
A significant mechanism by which HIF-1 contributes to cancer therapy resistance is through the upregulation of drug efflux transporters. mdpi.com Inhibition of HIF-1 can reverse this effect by downregulating the expression of key ATP-binding cassette (ABC) transporters.
The most prominent of these transporters is the Multidrug Resistance 1 (MDR1) protein, also known as P-glycoprotein (P-gp), encoded by the ABCB1 gene. HIF-1 directly binds to a hypoxia-response element (HRE) in the MDR1 promoter, increasing its transcription. plos.orguq.edu.au This leads to higher levels of P-gp on the cell surface, which actively pumps a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.complos.org Inhibition of HIF-1α, either genetically or pharmacologically, has been shown to significantly decrease MDR1/P-gp expression and reverse multidrug resistance in cancer cells. plos.org
Other key drug transporters regulated by HIF-1 include Multidrug Resistance-Associated Protein 1 (MRP1), encoded by ABCC1, and Breast Cancer Resistance Protein (BCRP), encoded by ABCG2. mdpi.comuq.edu.au Similar to MDR1, the promoters of these genes contain HREs, making them direct targets for HIF-1α transcriptional activation. uq.edu.au Inhibition of HIF-1 has been shown to reverse the hypoxia-induced expression of MRP1 and BCRP. mdpi.com This downregulation of multiple drug efflux pumps by HIF-1 inhibitors represents a critical mechanism for overcoming chemoresistance in hypoxic tumors. mdpi.comresearchgate.net
Interplay with Inhibitor of DNA Binding 1 (ID1) Expression
The relationship between HIF-1 and the Inhibitor of DNA Binding 1 (ID1), an oncogenic protein, is a complex interplay that influences tumor cell adaptation and survival. Research indicates a negative regulatory loop between HIF-1α and ID1.
Under hypoxic conditions, HIF-1α is stabilized. Interestingly, this leads to an acceleration of ID1 protein degradation through a HIF-1α-dependent mechanism. nih.gov Conversely, when HIF-1α is inhibited, either through shRNA or pharmacological inhibitors, ID1 protein levels become upregulated. nih.govnih.gov This rescued ID1 can then compensate for the loss of HIF-1α function, supporting tumor growth in a HIF-1-independent manner. nih.govnih.gov
Mechanistically, ID1 appears to interfere with HIF-1-mediated gene transcription. nih.gov This reciprocal negative regulation suggests that tumor cells can switch between HIF-1-dependent and ID1-dependent pathways to adapt to varying oxygen levels and therapeutic pressures. nih.gov For example, inhibition of HIF-1α can switch the metabolic dependency of cancer cells from glucose (driven by HIF-1) to glutamine, a process promoted by the upregulated ID1. nih.govnih.gov This interplay highlights a potential mechanism of adaptive resistance to HIF-1 inhibitors, where cancer cells upregulate ID1 to survive. nih.gov Other studies, however, have suggested that ID1 can enhance HIF-1α stability and activity, indicating the context-dependency of this interaction. caymanchem.comresearchgate.netaacrjournals.org
Modulation of Survivin Expression
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of cell division and apoptosis and is highly expressed in most human tumors. Its expression is significantly influenced by HIF-1α, and therefore, HIF-1 inhibitors can modulate its levels.
HIF-1α has been shown to directly bind to the promoter of the survivin gene (BIRC5) and positively regulate its transcription. researchgate.netnih.gov This leads to increased survivin protein levels, which promotes cancer cell survival, particularly under hypoxic conditions. researchgate.net A strong positive correlation between the expression of HIF-1α and survivin has been observed in various cancers, including non-small cell lung cancer (NSCLC) and cervical cancer. nih.govnih.gov
Consequently, inhibition of HIF-1α leads to a decrease in survivin expression. Studies using RNA interference to silence HIF-1α have demonstrated a significant reduction in survivin levels in pancreatic and breast cancer cells. nih.gov This downregulation of survivin by HIF-1 inhibitors can sensitize cancer cells to apoptosis and inhibit tumor progression, making it an important aspect of their anti-cancer effects. nih.govplos.org
Effects on Programmed Cell Death Ligand 1 (PD-L1)
The expression of Programmed Cell Death Ligand 1 (PD-L1), an immune checkpoint protein that suppresses anti-tumor immunity, is directly regulated by HIF-1α. jci.org Inhibition of HIF-1 therefore has profound effects on the tumor immune microenvironment.
Hypoxia, a common feature of solid tumors, leads to the stabilization of HIF-1α, which then binds to a hypoxia-response element (HRE) in the promoter of the PD-L1 gene (CD274), driving its transcription. jci.orgjcancer.orgascopubs.org This results in increased PD-L1 expression on the surface of cancer cells and various immune cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). jci.orgnih.gov The upregulation of PD-L1 allows cancer cells to evade the host's immune system by binding to the PD-1 receptor on activated T cells, thereby inhibiting their cytotoxic function. jci.org
Targeting HIF-1α with specific inhibitors or genetic knockdown has been shown to suppress PD-L1 expression on tumor cells and tumor-infiltrating myeloid cells. nih.govsemanticscholar.org For example, the HIF-1α inhibitor echinomycin (B1671085) was found to reduce PD-L1 expression in tumor cells. nih.gov This abrogation of PD-L1-mediated immune evasion can reactivate tumor-infiltrating lymphocytes and enhance anti-tumor immune responses. jci.orgnih.gov Therefore, HIF-1 inhibitors can modulate the tumor immune landscape and may synergize with immune checkpoint blockade therapies. jci.orgsemanticscholar.org
Metabolic Reprogramming
HIF-1 is a master regulator of cellular metabolism, orchestrating a profound shift in energy production, particularly under hypoxic conditions. mdpi.comjci.org Inhibition of HIF-1 can therefore reverse these metabolic adaptations, which are critical for cancer cell proliferation and survival.
The most well-characterized metabolic effect of HIF-1 is the switch from oxidative phosphorylation to glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov HIF-1α activates the transcription of genes encoding nearly all glycolytic enzymes, such as hexokinase (HK2) and phosphofructokinase, as well as glucose transporters like GLUT1. nih.govnih.gov This allows cancer cells to maintain ATP production even when oxygen is scarce. nih.gov Furthermore, HIF-1 promotes the conversion of pyruvate to lactate by upregulating lactate dehydrogenase A (LDHA) and diverts pyruvate away from the mitochondria by activating pyruvate dehydrogenase kinase 1 (PDK1). jci.orgnih.gov HIF-1 inhibitors can counteract this glycolytic shift, thereby reducing the cell's ability to produce energy under hypoxia.
Beyond glycolysis, HIF-1 also influences other metabolic pathways. It stimulates the synthesis of glycogen (B147801), providing an energy reserve for periods of prolonged stress. mdpi.com HIF-1 also plays a role in lipid metabolism and the synthesis of essential molecules for redox balance. For instance, HIF-1α activates the transcription of genes involved in glutathione synthesis, such as SLC7A11 and GCLM, to combat oxidative stress. mdpi.com
A key aspect of HIF-1-mediated metabolic reprogramming is its interplay with other signaling pathways. For example, the enzyme pyruvate kinase M2 (PKM2) can act as a coactivator for HIF-1α, amplifying its transcriptional activity and reinforcing the metabolic shift. mdpi.comnih.gov
By inhibiting HIF-1, the entire metabolic landscape of a cancer cell can be rewired. This includes decreased glucose uptake and utilization, reduced lactate production, and a diminished capacity to handle oxidative stress. This metabolic disruption can inhibit cell proliferation, induce cell death, and potentially increase the sensitivity of cancer cells to other therapies. jci.org
Table of Research Findings on HIF-1 Inhibition
| Cellular/Molecular Target | Effect of HIF-1α Activation | Effect of HIF-1 Inhibition | Key Genes/Proteins Involved | References |
|---|---|---|---|---|
| Glutathione Synthesis | Increases transcription | Decreases transcription and synthesis | SLC7A11 (xCT), GCLM | mdpi.comnih.govembopress.org |
| Autophagy | Promotes autophagy | Suppresses autophagy | Beclin-1, LC3, BNIP3, NIX | mdpi.comdovepress.commdpi.comnih.gov |
| Drug Efflux | Increases expression of transporters | Decreases expression of transporters | MDR1/P-gp, MRP1, BCRP | mdpi.complos.orguq.edu.auresearchgate.net |
| ID1 Expression | Accelerates ID1 protein degradation | Upregulates ID1 protein levels | ID1, HIF-1α | nih.govnih.gov |
| Survivin Expression | Increases transcription | Decreases expression | Survivin (BIRC5) | researchgate.netnih.govnih.gov |
| PD-L1 Expression | Increases transcription | Suppresses expression | PD-L1 (CD274) | jci.orgjcancer.orgnih.govsemanticscholar.org |
| Metabolic Reprogramming | Shifts to glycolysis, increases glycogen synthesis | Reverses glycolytic shift, disrupts energy metabolism | GLUT1, HK2, LDHA, PDK1 | mdpi.comjci.orgnih.govnih.gov |
Shift from Anaerobic Glycolysis to Oxidative Phosphorylation
Under hypoxic conditions, HIF-1 activation promotes a metabolic switch from mitochondrial oxidative phosphorylation (OXPHOS) to anaerobic glycolysis, a phenomenon known as the Pasteur effect. researchgate.netmdpi.com This is achieved by upregulating genes that encode for glycolytic enzymes and glucose transporters. researchgate.netfrontiersin.org HIF-1α, the oxygen-regulated subunit of HIF-1, activates the transcription of genes such as PDK1 (Pyruvate Dehydrogenase Kinase 1). jci.orgdovepress.com PDK1, in turn, phosphorylates and inactivates the enzyme pyruvate dehydrogenase (PDH), which is crucial for converting pyruvate into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle in the mitochondria. jci.orgdovepress.comnih.gov
Inhibition of HIF-1α reverses this process. By preventing the upregulation of PDK1, pyruvate can be converted to acetyl-CoA and enter the TCA cycle, thus promoting oxidative phosphorylation. dovepress.com For instance, studies using HIF-1α inhibitors like PX-478 have demonstrated a reduction in the activity of key glycolytic enzymes. researchgate.net This metabolic reprogramming effectively decreases the cell's reliance on anaerobic glycolysis and restores mitochondrial respiration. nih.gov
Impact on Lactate Accumulation
A key consequence of the HIF-1-mediated shift to anaerobic glycolysis is the increased conversion of pyruvate to lactate by the enzyme lactate dehydrogenase A (LDHA), whose expression is also activated by HIF-1. jci.orgfrontiersin.orgdovepress.com This leads to the accumulation and secretion of lactate, a hallmark of many cancer cells known as the Warburg effect, which can occur even in the presence of oxygen (aerobic glycolysis). mdpi.comdovepress.com
Inhibition of HIF-1α directly curtails this process. By downregulating the expression of LDHA, the conversion of pyruvate to lactate is significantly reduced. tandfonline.comspandidos-publications.com Studies have shown that treatment with HIF-1 inhibitors, such as PX-478, leads to a decrease in lactate production in cancer cells. researchgate.netplos.org This reduction in lactate accumulation can have further consequences, as lactate itself can contribute to a pro-tumorigenic microenvironment. mdpi.com
Alterations in Glycogen Synthesis
HIF-1 also plays a role in regulating glycogen metabolism as a means of storing glucose for future energy needs, particularly under conditions of prolonged hypoxia. jci.orghaaselab.org It promotes glycogen synthesis by transcriptionally activating several genes involved in this process, including those encoding phosphoglucomutase 1 (PGM1), UDP-glucose pyrophosphorylase (UGP2), and glycogen synthase 1 (GYS1). frontiersin.orgdovepress.comhaaselab.org
Conversely, inhibition of HIF-1α can alter this storage mechanism. While direct studies on specific HIF-1 inhibitors and glycogen synthesis are multifaceted, the general understanding is that by shifting the metabolic balance back towards oxidative phosphorylation, the impetus for large-scale glycogen storage as a primary energy reserve is diminished. However, some studies have shown that HIF-1α inhibition can, under certain circumstances, lead to glycogen accumulation in the liver. plos.org For example, research on the HIF-1α inhibitor acadesine (B1665397) has shown it affects cellular energy metabolism, which could indirectly influence glycogen stores. researchgate.net
Changes in Lipid and Amino Acid Metabolism
The influence of HIF-1 extends beyond glucose metabolism to lipids and amino acids. Under hypoxic conditions, HIF-1 can promote lipid synthesis to support membrane biogenesis for proliferating cells. oup.com It achieves this by upregulating the expression of genes involved in fatty acid uptake and synthesis, such as fatty acid binding proteins (FABPs) and fatty acid synthase (FASN). mdpi.commdpi.com HIF-1 can also suppress the breakdown of fatty acids by inhibiting enzymes involved in fatty acid oxidation. mdpi.commdpi.com
Inhibition of HIF-1α can therefore reverse these effects, leading to a decrease in lipid accumulation. Studies have shown that suppressing HIF-1α can lead to decreased hepatic lipid biosynthetic pathways and reduced liver fat. plos.org For example, the HIF-1α inhibitor roxadustat (B1679584) (FG-4592) has been shown to suppress fatty acid mobilization and uptake in tubular cells. frontiersin.org Furthermore, HIF-1α inhibition can impact amino acid metabolism, which is often reprogrammed in cancer cells to provide building blocks for growth. mdpi.comwaocp.org For instance, glutamine is a key fuel source for many tumor cells, and its metabolism can be influenced by HIF-1. mdpi.comwaocp.org
Modulation of Intracellular pH
To counteract the acidic intracellular environment created by increased lactate production, HIF-1 promotes the expression of proteins that regulate intracellular pH (pHi). nih.gov One such protein is the sodium/proton exchanger 1 (NHE1), which helps to maintain a more alkaline intracellular environment conducive to cell proliferation. eurekaselect.comphysiology.orgresearchgate.net HIF-1 can also upregulate carbonic anhydrases, which are involved in pH homeostasis. nih.gov
By inhibiting HIF-1, the expression of these pH-regulating proteins can be downregulated. This can lead to a decrease in intracellular pH, creating a more acidic internal environment that can be detrimental to cell function and survival. nih.gov
Cellular Proliferation, Survival, and Apoptosis
HIF-1 is a critical factor in promoting cell proliferation and survival, particularly in the challenging hypoxic microenvironment of tumors. nih.gov It achieves this by regulating a wide array of genes involved in cell growth, metabolic adaptation, and the inhibition of apoptosis (programmed cell death).
Inhibition of Cell Growth and Proliferation
The inhibition of HIF-1 has been consistently shown to suppress cell growth and proliferation in various cancer models. nih.govnih.gov This effect is a direct consequence of disrupting the numerous pro-proliferative pathways that HIF-1 controls.
For instance, HIF-1 stimulates the expression of several growth factors and their receptors. nih.gov By inhibiting HIF-1, the production of these crucial signaling molecules is reduced, thereby impeding the stimuli for cell division.
Furthermore, the metabolic reprogramming induced by HIF-1 inhibition plays a significant role in halting proliferation. The shift away from anaerobic glycolysis deprives rapidly dividing cells of a key energy source. nih.gov The reduced production of lactate and the altered lipid and amino acid metabolism further contribute to creating an environment that is less permissive for growth. plos.org
Specific HIF-1 inhibitors have demonstrated potent anti-proliferative effects. For example, KC7F2 has been shown to inhibit the proliferation of various cancer cell lines, an effect that is more pronounced under hypoxic conditions. nih.govnih.gov Similarly, PX-478 has been found to selectively impair the growth of certain cancer cells. plos.org Another inhibitor, IDF-11774, has been observed to cause a significant reduction in the proliferation of gastric cancer cells by inducing cell cycle arrest. mdpi.com
The mechanism often involves the induction of cell cycle arrest. mdpi.com In some contexts, HIF-1α can mediate a G1 cell cycle arrest. jci.org By inhibiting HIF-1, this regulatory control is altered, leading to a halt in cell cycle progression and a subsequent decrease in cell numbers.
Induction of Cell Cycle Arrest (e.g., G1, S-phase progression)
Hypoxia-inducible factor-1 (HIF-1) is a critical regulator of the cellular response to low oxygen conditions, and its inhibition has been shown to induce cell cycle arrest at various phases. The loss of HIF-1α, the oxygen-sensitive subunit of HIF-1, has been demonstrated to abolish hypoxia-induced growth arrest in primary murine embryonic fibroblasts and splenic B lymphocytes. nih.gov This arrest is often characterized by a halt in the G1 phase of the cell cycle, preventing entry into the S phase, where DNA replication occurs. nih.govpnas.org
Studies have shown that HIF-1α is essential for the G1 arrest observed during hypoxia. nih.gov This is supported by findings that the loss of HIF-1α leads to an increased progression into the S phase under hypoxic conditions, rather than the expected growth arrest. nih.gov The mechanism behind this involves the HIF-1α-dependent increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov These inhibitors play a crucial role in halting the cell cycle. Furthermore, the hypophosphorylation of the retinoblastoma protein (Rb), a key event in G1 arrest, is also dependent on HIF-1α. nih.gov
In some cancer cell lines, inhibition of HIF-1α has been linked to a delay in the progression of the S-phase. For instance, the HIF-1α inhibitor EZN-2968 was found to inhibit cell proliferation by causing a delayed S-phase progression. mdpi.com Similarly, the compound kamebakaurin (B1673280) has been shown to cause cell growth inhibition via cell cycle arrest at the G1 phase in tumor cells. spandidos-publications.com
The interplay between HIF-1α and cyclin-dependent kinases further highlights its role in cell cycle regulation. Cyclin-dependent kinase 1 (Cdk1) activity can block the degradation of HIF-1α, thereby stabilizing it. Conversely, cyclin-dependent kinase 2 (Cdk2) activity promotes the degradation of HIF-1α at the G1/S phase transition, which is a necessary step for cell-cycle progression under hypoxic conditions. pnas.org This indicates a complex regulatory loop where HIF-1α levels are coupled to different phases of the cell cycle. pnas.org
Table 1: Effects of HIF-1 Inhibition on Cell Cycle Progression
| Cell Type | Inhibitor/Method | Observed Effect on Cell Cycle | Key Molecular Changes |
| Murine Embryonic Fibroblasts | HIF-1α gene deletion | Abolished hypoxia-induced G1 arrest, increased S-phase progression | Decreased p21 and p27 expression, reduced Rb hypophosphorylation |
| Splenic B Lymphocytes | HIF-1α gene deletion | Abolished hypoxia-induced growth arrest, increased S-phase progression | Decreased p27 expression, reduced Rb hypophosphorylation |
| Human Colon Cancer Cells | EZN-2968 | Delayed S-phase progression | Shift to mitochondrial oxidative metabolism |
| Human Cancer Cell Lines | Kamebakaurin | G1 phase arrest | Downregulation of cyclin D1 and c-Myc |
| Various Cancer Cell Lines | Lysosome inhibitors | HIF-1α–dependent cell-cycle arrest | Blocked lysosomal degradation of HIF-1α |
Enhancement of Apoptosis Induction
The inhibition of Hypoxia-Inducible Factor-1 (HIF-1) has been shown to enhance the induction of apoptosis, or programmed cell death, in various cell types. HIF-1 can promote cell survival under stressful conditions, and its suppression can therefore tip the balance towards cell death. nih.govnih.gov
One of the key mechanisms by which HIF-1α can influence apoptosis is through its interaction with the tumor suppressor protein p53. nih.gov Under certain conditions, HIF-1α can stabilize p53, which in turn can activate pro-apoptotic genes. nih.govnih.gov The inhibition of HIF-1α can disrupt this survival signaling.
Furthermore, HIF-1 can regulate the expression of several members of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. nih.govspandidos-publications.com HIF-1 can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing the levels of pro-apoptotic proteins such as Bax and Bak. mdpi.com Consequently, inhibiting HIF-1 can lead to a shift in this balance, favoring the pro-apoptotic members and promoting the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. mdpi.comnih.gov
Inhibition of HIF-1α has been shown to lead to the activation of caspases, the executive enzymes of apoptosis. spandidos-publications.com For instance, in breast cancer cells, blocking HIF-1α resulted in the activation of caspase 3 and a change in the mobility of Bcl-2, suggesting a loss of its anti-apoptotic function. spandidos-publications.com
Moreover, HIF-1 is involved in regulating the expression of Bcl-2 binding proteins like BNIP3 and NIX, which can inhibit the anti-apoptotic function of Bcl-2. nih.gov By modulating the levels of these proteins, HIF-1 can influence the cell's susceptibility to apoptosis.
Impact on Cell Survival Under Hypoxic Conditions
Hypoxia-Inducible Factor-1 (HIF-1) is a master regulator of cellular adaptation and survival in low-oxygen environments. mdpi.comnih.gov It achieves this by controlling the expression of a multitude of genes involved in processes such as glycolysis, angiogenesis, and erythropoiesis, which are crucial for cell survival under hypoxic stress. researchgate.netaacrjournals.org
The inhibition of HIF-1 significantly impairs the ability of cells to survive under hypoxic conditions. One of the primary ways HIF-1 promotes survival is by shifting the cell's metabolism from oxidative phosphorylation to anaerobic glycolysis. nih.gov This is accomplished by upregulating glycolytic enzymes and glucose transporters. nih.gov Therefore, inhibiting HIF-1 can lead to a metabolic crisis in hypoxic cells, reducing their ability to produce ATP and ultimately leading to cell death.
HIF-1 also plays a role in preventing apoptosis in hypoxic cells. It can achieve this by suppressing pro-apoptotic proteins and activating anti-apoptotic pathways. mdpi.com For example, HIF-1α has been reported to inhibit the release of cytochrome c from mitochondria, a key event in the apoptotic cascade. mdpi.com By blocking HIF-1, this protective mechanism is removed, making the cells more vulnerable to apoptosis induced by the hypoxic environment.
Furthermore, HIF-1-mediated autophagy can support cell survival during hypoxia. mdpi.com Autophagy is a process where cells degrade their own components to recycle nutrients and maintain energy homeostasis. Inhibition of HIF-1 could disrupt this survival mechanism, further compromising the viability of cells under hypoxic stress.
The oncogenic protein ID1 has been shown to be upregulated in response to HIF-1α inhibition in hypoxic conditions, conferring an adaptive survival response. frontiersin.org This suggests a complex interplay of survival pathways that can be activated when the primary HIF-1 pathway is blocked. frontiersin.org
Angiogenesis Modulation
Suppression of New Blood Vessel Formation
The inhibition of Hypoxia-Inducible Factor-1 (HIF-1) has been demonstrated to be a potent strategy for suppressing the formation of new blood vessels, a process known as angiogenesis. researchgate.netspandidos-publications.com HIF-1 acts as a master regulator of angiogenesis by controlling the expression of numerous pro-angiogenic factors. mdpi.comnih.gov
One of the most critical target genes of HIF-1 in promoting angiogenesis is Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov HIF-1 directly binds to the promoter of the VEGF gene, leading to increased transcription and subsequent production of the VEGF protein. mdpi.comnih.gov VEGF is a powerful signaling molecule that stimulates the proliferation and migration of endothelial cells, the primary cells that form blood vessels. mdpi.com Therefore, by inhibiting HIF-1, the production of VEGF is significantly reduced, leading to a decrease in the stimulus for new blood vessel growth. spandidos-publications.comdovepress.com
Beyond VEGF, HIF-1 also regulates a host of other angiogenic factors, including angiopoietins, platelet-derived growth factor-β (PDGF-β), and matrix metalloproteinases (MMPs). mdpi.comresearchgate.net Angiopoietins, such as Ang-2 and Ang-4, are also upregulated by HIF-1 and play a role in the maturation and stabilization of new vessels. nih.gov MMPs are enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vascular structures. mdpi.com By inhibiting HIF-1, the expression of these crucial angiogenic players is downregulated, further contributing to the suppression of new blood vessel formation.
Experimental evidence supports the anti-angiogenic effects of HIF-1 inhibition. For instance, the compound delphinidin (B77816) has been shown to inhibit EGF-induced new blood vessel formation in animal models by suppressing HIF-1α and VEGF expression. spandidos-publications.com Similarly, treatment with HIF-1 inhibitors has been shown to decrease tumor vascularization in various cancer models. mdpi.com
Inhibition of Endothelial Cell Proliferation and Migration
The inhibition of Hypoxia-Inducible Factor-1 (HIF-1) directly impacts the key cellular processes of angiogenesis: the proliferation and migration of endothelial cells. HIF-1 promotes these processes by upregulating a variety of angiogenic factors that act on endothelial cells. nih.gov
A primary mechanism by which HIF-1 stimulates endothelial cell proliferation and migration is through the induction of Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov VEGF binds to its receptors on endothelial cells, triggering signaling cascades that promote cell division and movement. mdpi.com By inhibiting HIF-1, the levels of VEGF are reduced, thereby removing a critical stimulus for endothelial cell proliferation and migration. spandidos-publications.com
Beyond VEGF, HIF-1 also controls the expression of other factors that influence endothelial cell behavior. For example, HIF-1 can induce the expression of angiopoietin-2 (Ang-2) and angiopoietin-4 (Ang-4) in endothelial cells. nih.gov Recombinant Ang-4 has been shown to increase the migration of cultured endothelial cells. nih.gov Therefore, inhibiting HIF-1 would reduce the production of these factors, leading to decreased endothelial cell migration.
Furthermore, HIF-1α itself can have direct effects on endothelial cells. Transfection of endothelial cells with the HIF-1α gene has been shown to reduce their proliferation. researchgate.net This suggests a complex role for HIF-1 in regulating endothelial cell growth, where its downstream targets are crucial for promoting proliferation in an angiogenic context.
Table 2: Impact of HIF-1 Inhibition on Endothelial Cell Functions
| Cellular Process | Effect of HIF-1 Inhibition | Key Mediators Affected |
| Proliferation | Decreased | VEGF |
| Migration | Decreased | VEGF, Angiopoietin-4, SDF-1α |
| Tube Formation | Decreased | VEGF, Angiopoietins |
Regulation of Proangiogenic Chemokines and Receptors (e.g., SDF-1α, S1P, CXCR4, S1PRs)
Hypoxia-Inducible Factor-1 (HIF-1) plays a crucial role in orchestrating the complex signaling network of proangiogenic chemokines and their receptors, which are essential for guiding the migration and recruitment of various cell types involved in angiogenesis.
One of the key chemokine axes regulated by HIF-1 is the Stromal Cell-Derived Factor-1α (SDF-1α), also known as CXCL12, and its receptor, C-X-C chemokine receptor type 4 (CXCR4). nih.gov HIF-1α can directly bind to the promoter of the SDF-1 gene and regulate its expression. nih.gov Hypoxia has been shown to upregulate the expression of CXCR4 in various cell types, including endothelial cells, through a HIF-1α-dependent mechanism. nih.govmedsci.org This HIF-1α/SDF-1/CXCR4 signaling axis is critical for the migration of mesenchymal stem cells and other progenitor cells to sites of hypoxia and injury, where they contribute to tissue repair and angiogenesis. nih.gov Inhibition of HIF-1α has been shown to decrease the expression of both SDF-1 and CXCR4, thereby impairing cell migration. nih.gov
Another important signaling molecule involved in angiogenesis and regulated by HIF-1 is Sphingosine-1-Phosphate (S1P). The sphingosine (B13886) kinase 1 (SphK1)/S1P signaling pathway is a regulator of HIF-1α activity. researchgate.net S1P, through its G-protein coupled receptors (S1PRs), can activate signaling pathways that regulate HIF-1 levels and activity. researchgate.net Conversely, the accumulation of HIF-2α under hypoxic conditions can lead to the activation of the SphK1/S1P signaling pathway and the secretion of S1P. researchgate.net This secreted S1P can then act in an autocrine or paracrine manner to amplify HIF signaling and promote angiogenesis. researchgate.net S1P has been shown to increase HIF-1 activity and induce the migration of thyroid cancer cells, an effect that is attenuated by HIF-1α inhibition. plos.org
The interplay between HIF-1 and these chemokine and lipid signaling pathways highlights the multifaceted role of HIF-1 in coordinating the cellular movements and interactions necessary for the formation of new blood vessels. By inhibiting HIF-1, the expression and function of these critical signaling molecules and their receptors are disrupted, leading to a potent anti-angiogenic effect.
Cell Migration, Invasion, and Metastasis
Hypoxia-inducible factor 1 (HIF-1) is a critical regulator of cellular responses to low oxygen conditions, a common feature of the tumor microenvironment. Its activation triggers a cascade of events that promote tumor progression, including cell migration, invasion, and metastasis. Inhibition of HIF-1, therefore, represents a promising therapeutic strategy to counteract these processes.
The migration of cancer cells is a fundamental step in the metastatic cascade. HIF-1α, the oxygen-regulated subunit of HIF-1, has been shown to be essential for this process. Inhibition of HIF-1α has demonstrated a significant ability to impede cell migration in various cancer models.
Studies have shown that silencing HIF-1α expression can dramatically delay wound closure in in vitro migration assays. biologists.com For instance, in keratinocyte cultures, silencing HIF-1α with siRNA inhibited in vitro migration by nearly 50%. biologists.comresearchgate.net This effect is not due to altered cell proliferation but points to a specific role of HIF-1 in regulating the migratory machinery of the cell. researchgate.net Similarly, treatment with HIF-1 inhibitors like Calebin A has been shown to significantly reduce the migratory propensity of colorectal cancer cells. frontiersin.org In non-small cell lung cancer cells, knockdown of HIF-1α also resulted in a significant reduction in their invasive and migratory capabilities. nih.gov
The mechanism by which HIF-1 inhibitors abrogate cell migration involves the regulation of various downstream targets. For example, HIF-1 controls the expression of laminin-332, a key component of the epithelial cell adhesion machinery that is crucial for cell migration. biologists.com Silencing HIF-1α has been shown to abrogate the injury-induced expression of laminin-332. biologists.com Furthermore, HIF-1α can promote the migration of cancer-associated fibroblasts (CAFs) by upregulating the transcription of specific microRNAs, such as miR-210. aginganddisease.org Inhibition of HIF-1α in CAFs has been shown to significantly decrease their migration and invasion capacities. aginganddisease.org
The table below summarizes key research findings on the effect of HIF-1 inhibition on cell migration.
| HIF-1 Inhibitor/Method | Cell Type | Key Findings | Reference |
| HIF-1α siRNA | Keratinocytes | Inhibited in vitro migration by almost 50% | biologists.comresearchgate.net |
| Calebin A | Colorectal Cancer Cells (HCT-116) | Significantly reduced migration propensity | frontiersin.org |
| HIF-1α siRNA | Non-Small Cell Lung Cancer Cells (NCI-H157) | Significantly reduced invasive and migratory abilities | nih.gov |
| KC7F2 (HIF-1α inhibitor) | Cancer-Associated Fibroblasts | Significantly decreased migration and invasion | aginganddisease.org |
| Topotecan (HIF-1 inhibitor) | Triple-Negative Breast Cancer Cells (MDA-231) | Effective in reducing cell migration under hypoxia | nih.gov |
Cellular invasion is a hallmark of malignancy, allowing cancer cells to break through basement membranes and invade surrounding tissues. HIF-1 plays a pivotal role in promoting this invasive phenotype. Consequently, inhibitors of HIF-1 have been shown to effectively suppress cellular invasion in various cancer types.
Research has demonstrated that the invasive potential of cancer cells is significantly reduced when HIF-1 activity is compromised. For example, in human cancer cell lines, the nitric oxide donor sodium nitroprusside (SNP), which inhibits HIF-1α expression, strongly inhibited their ability to invade through Matrigel. ufjf.br This inhibitory effect was partially attributed to the downregulation of HIF-1α. ufjf.br Similarly, in non-small cell lung cancer cells, knockdown of HIF-1α significantly decreased their invasive ability. nih.gov
The mechanisms underlying the anti-invasive effects of HIF-1 inhibitors are multifaceted. HIF-1α is known to regulate the expression of genes involved in extracellular matrix degradation and remodeling, such as matrix metalloproteinases (MMPs). tandfonline.com For instance, in colorectal cancer cells, knockdown of HIF-1α inhibited their capacity for vasculogenic mimicry, a process closely linked to invasion. nih.gov Furthermore, HIF-1α can regulate the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis and cell invasion. nih.gov Studies have shown that HIF-1α knockdown can downregulate VEGF expression, thereby contributing to the inhibition of invasion. nih.gov
The table below presents a summary of research findings on the inhibition of cellular invasion by targeting HIF-1.
| HIF-1 Inhibitor/Method | Cell Type | Key Findings | Reference |
| Sodium Nitroprusside (SNP) | Human Cancer Cells (PC-3M, T24) | Strongly inhibited invasion through Matrigel | ufjf.br |
| HIF-1α siRNA | Non-Small Cell Lung Cancer Cells (NCI-H157) | Significantly decreased invasive ability | nih.gov |
| HIF-1α siRNA | Colorectal Cancer Cells (HCT-116) | Inhibited the capacity for vasculogenic mimicry and invasion | nih.gov |
| Oligomer procyanidins (F2) | Glioblastoma (U251) and Hepatoma (Hep3B) cells | Significantly inhibited hypoxia-induced cell invasion | spandidos-publications.com |
| P3155 (HIF-1α inhibitor) | Prostate Cancer Cells | Inhibited cell migration and angiogenesis | nih.gov |
Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased motility and invasiveness. HIF-1α is a key inducer of EMT in the hypoxic tumor microenvironment. spandidos-publications.com Inhibition of HIF-1α can, therefore, interfere with this process and suppress tumor progression.
HIF-1α promotes EMT by regulating the expression of key transcription factors that orchestrate this transition, such as Snail, Slug, Twist, and ZEB1. mdpi.comkjpp.net For instance, HIF-1α can directly bind to the promoter of the SNAIL gene and upregulate its expression. aacrjournals.orgnih.govspandidos-publications.com Snail, in turn, represses the expression of E-cadherin, a crucial component of adherens junctions, leading to a loss of epithelial characteristics. mdpi.comspandidos-publications.com Studies have shown that inhibiting HIF-1α can reverse these changes, leading to the upregulation of E-cadherin and the downregulation of mesenchymal markers like vimentin (B1176767) and N-cadherin. spandidos-publications.comspandidos-publications.com
In pancreatic cancer cells, inhibition of HIF-1α by siRNA or a specific inhibitor suppressed hypoxia-induced EMT, as evidenced by the increased expression of E-cadherin and cytokeratins and decreased expression of N-cadherin and vimentin. spandidos-publications.com Similarly, in gastric cancer stem cells, inhibition of Snail signaling under hypoxia was shown to suppress HIF-1α-induced EMT. mdpi.comresearchgate.net Furthermore, HIF-1α can cooperate with other signaling pathways, such as the NF-κB pathway, to induce EMT. spandidos-publications.complos.org Inhibition of either HIF-1α or NF-κB has been shown to attenuate the EMT phenotype in pancreatic cancer cells under hypoxic conditions. spandidos-publications.complos.org
The table below summarizes the effects of HIF-1 inhibition on EMT markers and related transcription factors.
| HIF-1 Inhibition Strategy | Cell Type | Effect on EMT Markers | Key Transcription Factors Modulated | Reference |
| HIF-1α inhibitor / siRNA | Pancreatic Cancer Cells (BxPC-3) | ↑ E-cadherin, ↑ Cytokeratins↓ N-cadherin, ↓ Vimentin | HIF-1α | spandidos-publications.com |
| Inhibition of Snail signaling | Gastric Cancer Stem Cells | Suppression of EMT | Snail | mdpi.comresearchgate.net |
| ACY-241 (HDAC6 inhibitor) | Lung Cancer Cells (H1975) | ↑ E-cadherin↓ ZEB1 | HIF-1α, ZEB1 | kjpp.net |
| Rapamycin (B549165) (mTOR inhibitor) | Epithelial Ovarian Cancer Cells | Inhibition of SNAIL mRNA upregulation | HIF-1α, SNAIL | nih.gov |
| HIF-1α siRNA | Pancreatic Cancer Cells | Reversal of EMT phenotype | HIF-1α, NF-κB (p65) | spandidos-publications.com |
The extracellular matrix (ECM) provides structural support to tissues and also plays a crucial role in regulating cell behavior. During cancer progression, the ECM is extensively remodeled by a family of enzymes called matrix metalloproteinases (MMPs), which degrade ECM components and facilitate cell invasion and metastasis. HIF-1α is a key regulator of MMP expression. tandfonline.commdpi.com
Under hypoxic conditions, HIF-1α directly enhances the transcription of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, MMP-14, MMP-15, and MMP-17. mdpi.commdpi.comnih.gov For example, in gastric cancer cells, hypoxia-induced MMP-1 expression was found to be directly regulated by HIF-1α. nih.govresearchgate.net Inhibition of HIF-1α using siRNA or a pharmacological inhibitor (YC-1) decreased the expression of both HIF-1α and MMP-1. nih.govresearchgate.net Similarly, in pancreatic cancer cells, MMP-15 transcription is inhibited by HIF-1α siRNA or the HIF inhibitor YC-1. mdpi.com
The table below details the regulation of various proteases by HIF-1 and the effect of its inhibition.
| Protease | Regulation by HIF-1α | Effect of HIF-1 Inhibition | Cancer Type | Reference |
| MMP-1 | Upregulation | Decreased expression | Gastric Cancer, Lung Adenocarcinoma | mdpi.comnih.gov |
| MMP-2 | Upregulation | - | Astrocytoma | mdpi.com |
| MMP-3 | Upregulation | Decreased mRNA levels | Bone Marrow Mesenchymal Stem Cells | mdpi.com |
| MMP-9 | Upregulation | - | - | mdpi.commdpi.com |
| MMP-14 (MT1-MMP) | Upregulation | Inhibition of transcription | Mesenchymal Stromal Cells | mdpi.com |
| MMP-15 (MT2-MMP) | Upregulation | Inhibition of transcription | Pancreatic Cancer | mdpi.com |
| MMP-17 (MT4-MMP) | Upregulation | Blocked by HIF-1α siRNA | Squamous Cell Carcinoma | mdpi.com |
| PAI-1 | Upregulation | - | - | mdpi.comfrontiersin.org |
| LOX | Upregulation | - | - | tandfonline.com |
Interference with Epithelial-Mesenchymal Transition (EMT)
Modulation of Drug Resistance
A major challenge in cancer therapy is the development of resistance to chemotherapy and radiotherapy. Hypoxia and the subsequent activation of HIF-1 are key contributors to this resistance. nih.govaacrjournals.orgnih.gov HIF-1 promotes drug resistance through various mechanisms, including the upregulation of drug efflux pumps, enhancement of DNA repair mechanisms, and alterations in cellular metabolism and apoptosis. nih.govnih.govmdpi.com
Inhibiting HIF-1 has emerged as a promising strategy to overcome drug resistance and enhance the efficacy of conventional cancer treatments. By blocking the adaptive responses mediated by HIF-1, inhibitors can sensitize cancer cells to both chemotherapy and radiotherapy.
Sensitization to Chemotherapy:
HIF-1α contributes to chemoresistance by upregulating the expression of multidrug resistance genes, such as MDR1, which encodes the P-glycoprotein drug efflux pump. mdpi.com This leads to the active removal of chemotherapeutic agents from cancer cells, reducing their effectiveness. HIF-1 inhibitors can counteract this by suppressing MDR1 expression. mdpi.com
Furthermore, HIF-1 promotes cell survival and inhibits apoptosis, a key mechanism by which many chemotherapeutic drugs kill cancer cells. nih.govmdpi.com For instance, HIF-1 can induce the expression of anti-apoptotic proteins like Bcl-2 and survivin, while suppressing pro-apoptotic proteins like Bax. nih.govmdpi.com Inhibition of HIF-1α has been shown to sensitize cancer cells to cisplatin (B142131) treatment by enhancing the activity of caspase-3, a key executioner caspase in apoptosis. mdpi.com
Studies have shown that combining HIF-1 inhibitors with chemotherapy can lead to enhanced antitumor effects. For example, the HIF-1 inhibitor echinomycin has been shown to sensitize tumors to the hypoxic cytotoxin tirapazamine. pnas.org In pancreatic cancer models, the HIF-1α inhibitor PX-478 potentiated the antitumor effects of gemcitabine (B846) and 5-fluorouracil. aacrjournals.org
Sensitization to Radiotherapy:
Hypoxic tumor cells are notoriously resistant to radiotherapy because the cell-killing effects of ionizing radiation are largely dependent on the presence of oxygen. HIF-1 plays a central role in this radioresistance by promoting DNA repair, enhancing glycolysis to increase antioxidant capacity, and promoting angiogenesis to improve tumor oxygenation. nih.gov
HIF-1 inhibitors can significantly enhance the radiosensitivity of hypoxic cancer cells. magtechjournal.com The HIF-1α inhibitor PX-478 has been shown to provide in vivo radiosensitization in various cancer models, including glioma, squamous cell carcinoma, and pancreatic adenocarcinoma. aacrjournals.orgaacrjournals.orgresearchgate.net This radiosensitization is achieved through both direct effects on tumor cells and by disrupting the tumor's ability to adapt to radiation-induced damage. aacrjournals.org For instance, PX-478 inhibits the post-radiation upregulation of HIF-1 activity, thereby blocking the adaptive angiogenic response that contributes to tumor radioresistance. aacrjournals.org
Pharmacologic and genetic inhibition of HIF-1α in pancreatic cancer cells has been associated with increased radiation-induced cell killing. aacrjournals.org The radiation sensitizer (B1316253) enhancement ratios (SERs) were significantly higher in cells treated with PX-478 or with HIF-1α knockdown under hypoxic conditions. aacrjournals.org
The table below provides a summary of studies demonstrating the sensitizing effects of HIF-1 inhibitors to chemotherapy and radiotherapy.
| HIF-1 Inhibitor/Method | Treatment Combination | Cancer Model | Key Findings | Reference |
| PX-478 | Radiation | Glioma (C6), Squamous Cell Carcinoma (HN5, UMSCCa10), Pancreatic Adenocarcinoma (Panc-1) | In vivo radiosensitization through tumor stromal effects and direct tumor cell sensitization. | aacrjournals.orgresearchgate.net |
| PX-478 | Radiation, 5-Fluorouracil, Gemcitabine | Pancreatic Cancer (Panc-1, CF-PAC-1, SU.86.86) | Potentiated antitumor effects of fractionated radiation, with or without chemotherapy. | aacrjournals.org |
| Echinomycin | Tirapazamine | Colon Cancer (RKO) | Sensitized tumors to the hypoxic cytotoxin by altering tumor metabolism. | pnas.org |
| HIF-1α Inhibition | Cisplatin | Pancreatic Cancer | Enhanced caspase-3 activity and sensitized cells to cisplatin. | mdpi.com |
| HIF-1α Inhibition | Radiotherapy | General | Weakens radioresistance of hypoxic cells, contributing to the therapeutic effect of tumor irradiation. | magtechjournal.com |
Influence on Autophagy-Mediated Resistance
Hypoxia-inducible factors (HIFs) are central regulators of how cells respond to low oxygen levels and they significantly modulate autophagy, a process crucial for cellular homeostasis. mdpi.com Under hypoxic conditions, dysregulated autophagy can foster cancer cell survival, metabolism, and metastasis, leading to treatment resistance. mdpi.comresearchgate.net HIF-1α, a subunit of the HIF-1 complex, can promote cell survival by activating autophagy, which allows tumor cells to degrade their own components to be reused for metabolic processes and energy. mdpi.com
The mechanism of HIF-1-induced autophagy involves the upregulation of specific target genes. For instance, HIF-1 can induce the expression of BNIP3 (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3) and the related protein BNIP3L. mdpi.com These proteins disrupt the inhibitory interaction between Bcl-2 and Beclin-1, freeing Beclin-1 to initiate the formation of autophagosomes. mdpi.com Additionally, HIF-1α can trigger autophagy by promoting the production of REDD1 (Regulated in Development and DNA Damage Response 1), which in turn suppresses the mTORC1 pathway, a key inhibitor of autophagy. mdpi.com
However, the role of HIF-1α in autophagy is complex and can be context-dependent. mdpi.com In some circumstances, such as in nutrient-rich environments, HIF-1α may inhibit autophagy by activating mTORC1. mdpi.com
Given the role of HIF-1-mediated autophagy in promoting cancer cell survival and chemoresistance, its inhibition is a key therapeutic strategy. mdpi.com Pharmacological inhibitors of HIF-1 have been shown to effectively suppress this pro-survival mechanism. mdpi.com By blocking HIF-1 signaling, these compounds can prevent the upregulation of autophagy-related genes, thereby sensitizing cancer cells to conventional therapies. mdpi.commdpi.com For example, suppression of the HIF-1α/BNIP3/Beclin-1 pathway has been shown to inhibit autophagy and increase sensitivity to gemcitabine in bladder cancer cells. mdpi.com
Several chemical compounds have been identified that reduce autophagy by inhibiting HIF-1α activity.
| HIF-1 Inhibitor | Cell Line/Model | Observed Effect on Autophagy | Source |
|---|---|---|---|
| PX-478 | Glioblastoma | Suppresses autophagy at concentrations of 10 to 50 µM. mdpi.com | mdpi.com |
| Digoxin | Breast cancer cells | Diminishes autophagy by downregulating HIF-1α expression at 50 to 100 nM. mdpi.com | mdpi.com |
| YC-1 | Colon cancer cells | Inhibits HIF-1α transcriptional activity, leading to a reduction in autophagy at 1-50 µM. researchgate.net | researchgate.net |
| Bortezomib | Multiple myeloma | Promotes HIF-1α degradation, suppressing autophagy at 10 to 50 nM. researchgate.net | researchgate.net |
Impact on Drug Efflux Mechanisms
A significant mechanism of hypoxia-induced drug resistance is the increased expression of drug efflux pumps, which actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. plos.orgnih.gov HIF-1α is a primary transcriptional regulator of several key ATP-binding cassette (ABC) transporters responsible for this efflux. uq.edu.aufrontiersin.org
The promoters for the genes encoding these transport proteins contain hypoxia response elements (HREs), making them direct targets for HIF-1α transcriptional regulation. uq.edu.au The primary HIF-1α-regulated efflux pumps include:
Multidrug Resistance Protein 1 (MDR1) , also known as P-glycoprotein (P-gp), is encoded by the ABCB1 gene. uq.edu.au It is one of the most well-known ABC transporters and is responsible for the efflux of numerous drugs, including doxorubicin (B1662922), paclitaxel, and vincristine. uq.edu.au Studies have demonstrated that HIF-1α activation directly induces MDR1/P-gp expression, leading to chemoresistance in gastric cancer, gliomas, colon cancer, and breast carcinoma. plos.org
Multidrug Resistance-Associated Protein 1 (MRP1) , encoded by the ABCC1 gene. uq.edu.au
Breast Cancer Resistance Protein (BCRP) , encoded by the ABCG2 gene. uq.edu.au Under hypoxic conditions, stabilized HIF-1α can bind to the ABCG2 promoter and activate its transcription. frontiersin.org
The inhibition of HIF-1α has been shown to be an effective strategy to counteract this resistance mechanism. By preventing the transcriptional activation of these ABC transporter genes, HIF-1 inhibitors can restore the intracellular concentration of chemotherapeutic drugs. For instance, in colon cancer cells, inhibiting HIF-1α with a specific siRNA was shown to significantly decrease both mRNA and protein levels of MDR1/P-gp. plos.org This downregulation of the efflux pump reversed the multidrug resistance phenotype. plos.org Similarly, the HIF-1α inhibitor YC-1 was able to reduce ABCB1 expression in glioblastoma models, increasing the efficacy of drugs like carmustine (B1668450) and doxorubicin. mdpi.com
| Efflux Pump | Gene | Regulated by HIF-1α | Examples of Transported Drugs | Source |
|---|---|---|---|---|
| MDR1 (P-glycoprotein) | ABCB1 | Yes | Doxorubicin, Paclitaxel, Vincristine, Carmustine | uq.edu.aumdpi.com |
| MRP1 | ABCC1 | Yes | Organic anions | uq.edu.au |
| BCRP | ABCG2 | Yes | Various chemotherapeutics | uq.edu.aufrontiersin.org |
Reversal of Hypoxia-Induced Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comresearchgate.net Emerging evidence indicates that the hypoxic tumor microenvironment, largely through the action of HIF-1α, suppresses ferroptosis to promote tumor cell survival. mdpi.complos.orgnih.gov Therefore, inhibiting HIF-1α can reverse this suppression, making cancer cells more susceptible to this form of cell death.
HIF-1α inhibits ferroptosis through multiple mechanisms targeting iron metabolism, lipid metabolism, and antioxidant defense systems. mdpi.commdpi.com
Regulation of Iron Metabolism: HIF-1α can modulate the expression of proteins that control intracellular iron levels. It has been shown to upregulate the transferrin receptor (TFRC) to increase iron uptake while also regulating ferritin, an iron storage protein, to limit the availability of free, reactive iron (Fe²⁺) that drives the Fenton reaction and subsequent lipid peroxidation. mdpi.comresearchgate.net
Antioxidant Defense: HIF-1α plays a crucial role in upregulating key components of the cellular antioxidant system that directly counteracts ferroptosis. A primary target is the cystine/glutamate antiporter SLC7A11 (also known as xCT). mdpi.com SLC7A11 imports cystine, which is a precursor for the synthesis of glutathione (GSH), a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4). nih.gov GPX4 is the central enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis. nih.gov By activating the HIF-1α/SLC7A11/GPX4 axis, hypoxic cancer cells can effectively resist ferroptosis. researchgate.netmdpi.com
Metabolic Reprogramming: HIF-1α-induced lactate production has also been identified as a mechanism that contributes to ferroptosis resistance in solid tumors. nih.gov
Inhibiting HIF-1α disrupts these protective pathways. Silencing HIF-1α has been shown to decrease the expression of GPX4 and SLC7A11, leading to an accumulation of reactive oxygen species (ROS) and Fe²⁺, which ultimately triggers ferroptosis. nih.gov The HIF-1α inhibitor 2-Methoxyestradiol (B1684026) (2-ME2), for example, effectively reverses hypoxia-induced ferroptosis in lung tissue by suppressing the HIF-1α/SLC7A11 pathway. researchgate.net Thus, by blocking HIF-1α, it is possible to dismantle the defenses that hypoxic cells mount against ferroptosis, providing a novel therapeutic avenue for targeting treatment-resistant tumors. nih.gov
| Gene/Protein | Function in Ferroptosis | Effect of HIF-1α Activation | Effect of HIF-1α Inhibition | Source |
|---|---|---|---|---|
| SLC7A11 (xCT) | Imports cystine for glutathione (GSH) synthesis, inhibiting ferroptosis. | Upregulation | Downregulation | researchgate.netmdpi.com |
| GPX4 | Uses GSH to detoxify lipid peroxides, the master inhibitor of ferroptosis. | Upregulation (often indirectly via SLC7A11) | Downregulation | mdpi.comnih.gov |
| TFRC | Transferrin receptor; mediates iron uptake. | Upregulation | Downregulation | mdpi.comresearchgate.net |
| BNIP3 | Involved in mitophagy; can inhibit ferroptosis. | Upregulation | Downregulation | mdpi.com |
Preclinical Efficacy of Hif 1 Inhibitors in Disease Models
Antitumor Activity in In Vitro Cancer Cell Models
Inhibition of Cell Proliferation across Various Cancer Types
HIF-1 inhibitors have demonstrated broad efficacy in curbing the proliferation of a wide array of cancer cells in laboratory settings.
Thyroid Cancer: The HIF-1α inhibitor IDF-11774 has been shown to inhibit the proliferation of the thyroid cancer cell line BCPAP. pnas.orgmdpi.comnih.gov Similarly, other inhibitors such as echinomycin (B1671085), LAQ824, temsirolimus, and vorinostat (B1683920) also suppress the proliferation of various thyroid cancer cell lines. The targeted silencing of HIF-1α has also been effective in inhibiting the proliferation of MZ-CRC-1 and TT thyroid cancer cells.
Prostate Cancer: In prostate cancer, the marine-derived HIF-1α inhibitor Yardenone 2 selectively curtails the proliferation of PC3 cells, particularly under hypoxic conditions. Another compound, pristimerin, has also demonstrated a significant reduction in the viability of PC3 cells in hypoxic environments. Furthermore, the antisense oligonucleotide RX-0047 has shown cytotoxic effects against PC3 cells.
Colon Cancer: Genetic disruption of the HIF-1α gene in HCT116 colon cancer cells has resulted in decreased cell growth. oup.com Natural compounds, including sulforaphane (B1684495) and genipin, have also been found to inhibit the proliferation of colorectal cancer cells.
Lung Cancer: In non-small cell lung cancer (NSCLC), the use of small interfering RNA (siRNA) to knock down HIF-1α expression leads to a reduction in the proliferation of NCI-H157 cells. The antisense oligonucleotide RX-0047 has also been effective at inhibiting the growth of A549 lung cancer cells. Moreover, deleting the Factor-inhibiting HIF (FIH), a regulator of HIF activity, has been shown to decrease proliferation in lung cancer cells. researchgate.net
Pancreatic Cancer: The proliferation of pancreatic cancer cells is also sensitive to HIF-1α inhibition. Knocking down HIF-1α has been shown to inhibit the proliferation of BxPC-3 pancreatic cancer cells under hypoxic conditions. Similarly, siRNA-mediated inhibition of HIF-1α expression decreased the proliferation of MiaPaCa2 pancreatic cancer cells. The inhibitor RX-0047 has also demonstrated cytotoxic effects against Panc-1 cells.
Breast Cancer: In breast cancer research, silencing the expression of HIF-1α with siRNA has led to a significant suppression of cell growth in the MDA-MB-231 cell line. nih.gov The inhibitor RX-0047 has also been shown to inhibit the growth of MDA-MB-231 and HME50-T breast cancer cells.
Glioma: HIF-1 inhibitors have shown potential in blocking the growth of glioblastoma multiforme (GBM). For instance, the Ras inhibitor FTS, which leads to the disappearance of HIF-1α, has successfully arrested the growth of U87 GBM cells.
Table 1: Effect of HIF-1α Inhibition on Cancer Cell Proliferation
| Cancer Type | Cell Line(s) | Inhibitor/Method | Outcome |
|---|---|---|---|
| Thyroid | BCPAP | IDF-11774 | Proliferation Inhibition |
| Thyroid | Various | Echinomycin, LAQ824, Temsirolimus, Vorinostat | Proliferation Inhibition |
| Prostate | PC3 | Yardenone 2, Pristimerin | Proliferation Inhibition |
| Colon | HCT116 | Gene Disruption | Decreased Cell Growth |
| Lung | NCI-H157 | siRNA | Reduced Proliferation |
| Pancreatic | BxPC-3, MiaPaCa2 | siRNA/Knockdown | Proliferation Inhibition |
| Breast | MDA-MB-231 | siRNA | Suppressed Growth |
| Glioma | U87 | FTS (induces HIF-1α loss) | Growth Arrest |
Suppression of Anchorage-Independent Growth
A key characteristic of cancer cells is their ability to grow without being attached to a surface, a trait known as anchorage-independent growth. This ability is crucial for metastasis. HIF-1α inhibitors have been shown to interfere with this process.
In thyroid cancer, the HIF-1α inhibitor IDF-11774 effectively inhibited anchorage-independent growth in BCPAP cells. mdpi.comnih.gov This was observed as a dramatic, dose-dependent decrease in the number of colonies formed in soft agar (B569324) assays. mdpi.com Other HIF-1α inhibitors have also been noted to inhibit colony formation in various thyroid cancer cell lines.
Studies in gastric cancer have shown that inhibiting HIF-1α can reduce anchorage-independent proliferation by up to 70%. aacrjournals.org This effect was confirmed with the pharmacological HIF-1α inhibitor 2-methoxyestradiol (B1684026). aacrjournals.orgresearchgate.net The mechanism appears to involve the suppression of α5 integrin, which makes the cells more susceptible to a form of cell death called anoikis that occurs when cells detach from the extracellular matrix. aacrjournals.org
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. HIF-1α inhibitors can re-sensitize cancer cells to this crucial cell death pathway.
Gastric Cancer: The HIF-1α inhibitor IDF-11774 has been found to induce apoptosis in gastric cancer cell lines by promoting cell cycle arrest. mdpi.com
Lung Cancer: In non-small cell lung cancer, treatment with HIF-1α siRNA has been shown to promote apoptosis. researchgate.net
Prostate Cancer: The introduction of a dominant-negative form of HIF-1α was found to enhance docetaxel-induced apoptosis in PC3 prostate cancer cells.
Breast Cancer: In the MDA-MB-231 breast cancer cell line, disrupting HIF-1α expression with siRNA led to an increase in apoptosis. nih.gov This was associated with the activation of the caspase cascade, a key pathway in apoptosis. nih.gov
Thyroid Cancer: Silencing HIF-1α has been shown to induce apoptosis in MZ-CRC-1 and TT thyroid cancer cells.
Pancreatic Cancer: In pancreatic cancer, knockdown of HIF-1α increased apoptosis in BxPC-3 cells under hypoxic conditions. Similarly, inhibiting HIF-1α expression led to apoptosis in MiaPaCa2 cells through both NF-κB-dependent and -independent pathways.
Acute Myeloid Leukemia (AML): The HIF-1α inhibitor 2-methoxyestradiol (2ME2) has been shown to induce apoptosis in AML cell lines by suppressing HIF-1α and activating caspases. tandfonline.com
Table 2: Induction of Apoptosis by HIF-1α Inhibition
| Cancer Type | Cell Line(s) | Inhibitor/Method | Key Findings |
|---|---|---|---|
| Gastric | MKN45, MKN74 | IDF-11774 | Promotes apoptosis via cell cycle arrest mdpi.com |
| Lung (NSCLC) | NCI-H157 | siRNA | Promotes apoptosis |
| Prostate | PC3 | Dominant-Negative HIF-1α | Enhances chemotherapy-induced apoptosis |
| Breast | MDA-MB-231 | siRNA | Increases apoptosis via caspase activation nih.gov |
| Thyroid | MZ-CRC-1, TT | Silencing HIF-1α | Induces apoptosis |
| Pancreatic | BxPC-3, MiaPaCa2 | Knockdown/siRNA | Increases apoptosis under hypoxia |
| AML | Various | 2-methoxyestradiol | Induces apoptosis via caspase activation tandfonline.com |
Antitumor Activity in In Vivo Animal Models
Reduction of Tumor Growth in Xenograft Models
The promising results from in vitro studies have been further validated in animal models, where HIF-1 inhibitors have demonstrated significant antitumor activity.
In prostate cancer xenograft models, the HIF-1α inhibitor P3155 showed significant in vivo efficacy. The antisense oligonucleotide RX-0047 not only reduced tumor size in flank models using PC-3 prostate cancer cells but also inhibited the formation of human lung metastases. nih.gov Another inhibitor, EZN-2968, also demonstrated antitumor activity in xenograft models of human prostate cancer (DU145). nih.gov Furthermore, treatment with acriflavine (B1215748), a compound that inhibits HIF-1 dimerization, prevented the growth of prostate cancer xenografts. pnas.org
In the context of colon cancer, the disruption of both HIF-1α and HIF-2α genes in HCT116 xenografts led to prolonged complete remission in 50% of mice when combined with sunitinib (B231) treatment. The HIF-1 inhibitor acriflavine also resulted in a decreased number and size of tumors in a model of colitis-associated colon cancer and inhibited tumor growth in an allograft model.
For thyroid cancer, an orthotopic surgical mouse model showed a highly significant survival gain in the group treated with both surgery and the HIF-1α inhibitor echinomycin.
More broadly, a variety of HIF-1 inhibitors have shown remarkable antitumor activity in different human tumor xenograft models. nih.gov For instance, PX-478 has demonstrated efficacy in several models. oup.commdpi.com Digoxin (B3395198), a cardiac glycoside, was found to inhibit tumor growth in established PC3 xenografts. nih.gov G-rich oligodeoxynucleotides designed to inhibit HIF-1α have also been shown to significantly suppress tumor growth in prostate, breast, and pancreatic cancer xenograft models. nih.gov
Inhibition of Tumor Vascularization and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer that is heavily reliant on HIF-1. By inhibiting HIF-1, these compounds can effectively cut off the tumor's blood supply.
The HIF-1α inhibitor P3155 has demonstrated significant antiangiogenic potential in prostate cancer models. In colon cancer xenografts, the combined disruption of HIF-1α and HIF-2α along with sunitinib treatment almost completely inhibited tumor angiogenesis and perfusion. oup.com This was achieved through the inhibition of multiple proangiogenic factors. oup.com
Acriflavine treatment has been associated with decreased vascularity in colorectal tumors. pnas.org It was shown to inhibit the intratumoral expression of angiogenic cytokines. pnas.org Similarly, the chemotherapeutic drugs doxorubicin (B1662922) and daunorubicin, which can inhibit HIF-1α activity, significantly inhibited tumor vascularization in mice with human prostate cancer xenografts. nih.gov The natural compound apigenin (B1666066) has also been shown to reduce angiogenesis in animal models.
In renal cell carcinoma xenograft models, the HIF inhibitor ELR510444 demonstrated significant antitumor effects associated with the inhibition of angiogenesis. plos.org The inhibitor YC-1 also produced a delay in tumor growth in mouse xenograft models, which correlated with a decrease in vascularization. tandfonline.com
Suppression of Metastasis Formation (e.g., lung metastasis)
Hypoxia-inducible factor-1 (HIF-1) is a critical regulator of the metastatic cascade, influencing multiple steps from local invasion to colonization at distant sites. nih.gov The overexpression of the HIF-1α subunit is frequently observed in metastatic tumors compared to primary tumors and is associated with poor clinical outcomes. nih.gov Preclinical studies have established that targeting HIF-1 can significantly inhibit metastasis. nih.gov By activating genes related to epithelial-mesenchymal transition (EMT), angiogenesis, and extracellular matrix degradation, HIF-1 facilitates the escape of cancer cells from the primary tumor. researchgate.net
Several HIF-1 inhibitors have demonstrated efficacy in reducing metastatic burden in various animal models. For instance, in preclinical models of breast cancer, blocking HIF-1α was found to inhibit metastases to both bone and lung, establishing it as a promising therapeutic target for multiple metastatic sites. nih.gov Ganetespib, an HSP90 inhibitor that leads to HIF-1α degradation, markedly suppressed local tumor invasion and distant metastasis to lymph nodes and the lungs in orthotopic breast cancer models. aacrjournals.org Similarly, acriflavine, which inhibits HIF-1 dimerization, was shown to reduce the metastasis of hypoxic breast cancer cells to the lungs. researchgate.net The small molecule inhibitor PX-478 also demonstrated the ability to delay the development of metastases in models of non-small cell and small cell lung cancer. pnas.org
These findings underscore the potential of HIF-1 inhibitors as anti-metastatic agents, capable of disrupting the key processes that drive tumor dissemination. acs.org
Table 1: Preclinical Studies of HIF-1 Inhibitors on Metastasis Suppression
| HIF-1 Inhibitor | Cancer Model | Key Findings on Metastasis | Citation(s) |
| Acriflavine | Breast Cancer | Inhibited metastasis of hypoxic breast cancer cells to the lung. | researchgate.net |
| Ganetespib | Breast Cancer (MDA-MB-231, MDA-MB-435) | Suppressed local invasion and distant metastasis to regional lymph nodes and lungs. | aacrjournals.org |
| PX-478 | Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC) | Delayed the formation of metastases. | pnas.org |
| CRLX101 | Triple-Negative Breast Cancer | Combination with bevacizumab improved antitumor efficacy in murine metastasis models. | aacrjournals.org |
| Generic HIF-1α blockade | Breast Cancer | Significantly inhibited metastases to both bone and lung. | nih.gov |
Enhancement of Necrosis within Tumors
Tumor necrosis is a hallmark of aggressive cancers, often resulting from rapid proliferation that outstrips the tumor's blood and nutrient supply, leading to severe hypoxia. nih.gov HIF-1 is activated in the viable cells bordering necrotic zones, where it orchestrates an adaptive response to promote survival. mdpi.com The role of HIF-1 inhibitors in relation to tumor necrosis is primarily to block these survival pathways, thereby preventing cancer cells from adapting to the harsh, hypoxic microenvironment. This can lead to tumor growth arrest and increased cell death, rather than a direct enlargement of the necrotic core itself. aacrjournals.orgpnas.org
A distinct and significant area of preclinical research involves the role of HIF-1 inhibitors in mitigating radiation necrosis (RN), a serious complication of brain radiotherapy. nih.govresearchgate.net Irradiation can cause focal damage to endothelial cells and local tissue hypoxia, which in turn induces HIF-1α expression. nih.gov This triggers an inflammatory cascade, partly through the HIF-1α–CXCR4 pathway, contributing to the development of RN. nih.govresearchgate.net Preclinical studies in mouse models have shown that inhibiting this pathway can significantly reduce the progression of RN. Treatment with topotecan, a nonselective HIF-1α inhibitor, mitigated the development of RN, resulting in smaller lesion volumes and reduced tissue damage. nih.govresearchgate.net This effect was associated with lower expression levels of inflammatory and angiogenic factors in the brain tissue. researchgate.net
Context-Dependent Outcomes in Tumor Microenvironment
The effects of HIF-1 inhibition are highly dependent on the specific context of the tumor microenvironment (TME), which is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. scispace.commolbiolcell.org HIF-1 acts as a master regulator within the TME, influencing various cell types and their interactions. scispace.com
Immune Cells: HIF-1α is widely expressed in immune cells and plays a critical role in their function. molbiolcell.org For example, deletion of HIF-1α in tumor-associated macrophages (TAMs) in a breast cancer model led to reduced tumor growth by altering the T-cell response. molbiolcell.org Furthermore, hypoxia and HIF-1α can drive the expression of the immune checkpoint protein PD-L1 on cancer cells and macrophages, contributing to an immunosuppressive TME. molbiolcell.orgmdpi.com Consequently, HIF-1 inhibition could potentially enhance anti-tumor immunity by reducing PD-L1 expression. molbiolcell.org
Cancer-Associated Fibroblasts (CAFs): HIF-1 mediates a metabolic coupling between cancer cells and CAFs, a major component of the tumor stroma. scispace.com HIF-1 activation in CAFs can promote changes in the extracellular matrix that facilitate cancer cell invasion and metastasis. scispace.com In pancreatic cancer, a HIF-1-dependent interaction between the tumor and stroma amplifies a dense fibroinflammatory microenvironment that can limit the delivery of therapeutic drugs. scispace.com
This intricate network of interactions means that the preclinical outcomes of HIF-1 inhibitors are not uniform, but rather depend on the specific cellular and molecular composition of the TME in the disease model being studied. scispace.com
Preclinical Studies on Other Diseases (e.g., Ischemic Conditions)
The role of HIF-1 in ischemic diseases is complex, with preclinical studies revealing both protective and detrimental effects depending on the timing and context of its activity.
Potential Neuroprotective Effects
In the context of ischemic stroke, HIF-1 has a dual role. Many studies suggest that HIF-1 activation is a key component of the brain's endogenous neuroprotective mechanisms, such as ischemic preconditioning. HIF-1 stabilization through the inhibition of prolyl hydroxylase (PHD) enzymes has been shown to confer neuroprotection in preclinical models of focal ischemia.
Conversely, other preclinical evidence indicates that inhibiting HIF-1 can also be beneficial, particularly in the acute phase following a stroke. HIF-1 can contribute to cellular damage by promoting inflammation, apoptosis, and blood-brain barrier (BBB) permeability. For example, treatment with the HIF-1α inhibitor 2-methoxyestradiol (2ME2) after ischemia was found to reduce infarct volume and brain edema in an animal model. Similarly, the use of HIF-1α siRNA was shown to protect neurons from ischemic injury. This neuroprotective effect of HIF-1 inhibition is thought to occur by reducing the expression of downstream targets like VEGF, which can increase BBB permeability, and apoptosis-related proteins. These divergent findings suggest that the effect of modulating HIF-1 in ischemic stroke is highly dependent on the timing of the intervention.
Reduction of Cardiac Infarction Size
Similar to its role in the brain, HIF-1 activation is a crucial element of cardioprotection against ischemia-reperfusion injury. It is required for the protective effects of remote ischemic preconditioning, a phenomenon where brief episodes of ischemia in a limb protect the heart from a subsequent major ischemic event. Preclinical studies using HIF-1 inhibitors have been instrumental in demonstrating this requirement.
In a swine model of acute myocardial infarction (AMI), the cardioprotective effect of mechanically unloading the left ventricle before reperfusion was abolished by the administration of the HIF-1α inhibitor 2-methoxyestradiol (2ME), resulting in an increased infarct size. This indicates that HIF-1 activity is necessary for this protective mechanism. Likewise, the HIF-1 inhibitor acriflavine was shown to block the hypoxia-induced expression of Interleukin-10 (IL-10), a key signaling molecule in remote ischemic preconditioning. Studies where HIF-1 is stabilized, either through genetic knockout of PHD enzymes or with stabilizing agents like Roxadustat (B1679584), have consistently shown a reduction in cardiac infarct size, further confirming the protective role of HIF-1. Therefore, in the context of cardiac infarction, preclinical studies primarily use HIF-1 inhibitors to demonstrate the essential, protective function of the HIF-1 pathway, where inhibition generally leads to a worse outcome.
Table 2: Preclinical Findings on HIF-1 Modulation in Ischemic Conditions
| Condition | Modulator Type | Compound/Method | Model System | Outcome | Citation(s) |
| Ischemic Stroke | Inhibitor | 2-methoxyestradiol (2ME2) | Animal Model | Reduced infarct volume and brain edema. | |
| Ischemic Stroke | Inhibitor | HIF-1α siRNA | Animal Model | Protected neurons from ischemic injury. | |
| Ischemic Stroke | Activator | DMOG (PHD Inhibitor) | Animal Model | Increased brain edema; also reported to be neuroprotective in other contexts. | |
| Cardiac Infarction | Inhibitor | 2-methoxyestradiol (2ME) | Swine AMI Model | Abolished the cardioprotective effect of LV unloading, increasing infarct size. | |
| Cardiac Infarction | Inhibitor | Acriflavine | Mouse Myocytes | Blocked induction of cardioprotective factor IL-10. | |
| Cardiac Infarction | Activator | Roxadustat (HIF Stabilizer) | Swine AMI Model | Significantly decreased infarct size. | |
| Cardiac Infarction | Activator | PHD1 Knockout | Mouse MI Model | Increased angiogenesis and cardioprotection. |
Research Methodologies and Future Directions in Hif 1 Inhibitor Research
Experimental Models for Studying HIF-1 Inhibition
The investigation of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors relies on a variety of sophisticated experimental models that allow researchers to dissect the complex mechanisms of HIF-1 regulation and the effects of its inhibition. These models range from genetically modified cell lines to in vivo animal systems, each providing unique insights into the therapeutic potential of targeting the HIF-1 pathway.
Genetically Engineered Cell Lines (e.g., Reporter Assays, shRNA/siRNA Models)
Genetically engineered cell lines are fundamental tools for studying HIF-1 inhibition. These models are designed to provide a measurable output in response to the modulation of HIF-1 activity.
Reporter Assays: A common approach involves the use of reporter gene assays. In these systems, a reporter gene, such as luciferase or β-lactamase, is placed under the control of a promoter containing hypoxia-responsive elements (HREs). systembio.commedchemexpress.com When HIF-1 is active, it binds to the HREs and drives the expression of the reporter gene, producing a quantifiable signal. For instance, a stable HIF-1 reporter cell line, H1299-HRE, was created using a non-small-cell lung carcinoma cell line where firefly luciferase expression is controlled by an HRE from the enolase promoter. pnas.org This allows for the screening of compounds that inhibit hypoxia-induced reporter activity. pnas.org Similarly, human colon cancer HCT116 cells have been engineered with an endogenous HIF-1α–NanoLuc luciferase reporter allele to screen for HIF-1 inhibitors. oncotarget.comnih.gov These reporter systems are adaptable for high-throughput screening (HTS) to identify novel modulators of the HIF-1 signaling pathway. springernature.com
shRNA/siRNA Models: Short hairpin RNA (shRNA) and small interfering RNA (siRNA) technologies are employed to specifically silence the expression of HIF-1α or other components of its signaling pathway. scbt.comnih.govthermofisher.com By knocking down the expression of HIF-1α, researchers can study the consequences of its absence and validate it as a therapeutic target. nih.gov For example, a screen of an siRNA library against the druggable genome was conducted using a HIF-1 reporter cell line to identify targets that affect HIF-1 activity. pnas.org Such screens have revealed that down-regulating mRNAs in pathways like the RAS–RAF–MEK–ERK and PI3K–AKT–mTOR pathways can decrease hypoxia-induced HIF-1α expression. oncotarget.comnih.gov These models are crucial for confirming that the effects of a potential inhibitor are indeed mediated through the HIF-1 pathway. pnas.orgresearchgate.net
| Model Type | Description | Application |
| Reporter Gene Assays | Cells engineered to express a reporter gene (e.g., luciferase) under the control of Hypoxia-Responsive Elements (HREs). | High-throughput screening of compound libraries to identify HIF-1 inhibitors. springernature.com |
| shRNA/siRNA Models | Cells treated with shRNA or siRNA to specifically silence the expression of HIF-1α or related genes. scbt.comnih.govthermofisher.com | Validating HIF-1α as a therapeutic target and identifying key regulatory pathways. pnas.orgoncotarget.comnih.gov |
In Vitro Cell Culture Systems (e.g., Hypoxic Conditions)
Standard in vitro cell culture systems are indispensable for the initial characterization of HIF-1 inhibitors. To mimic the tumor microenvironment where HIF-1 is often active, cells are cultured under hypoxic conditions, typically with oxygen levels between 1% and 5%. researchgate.netnih.gov This can be achieved using specialized hypoxia chambers that control gas composition. nih.govoup.com
Alternatively, hypoxia can be chemically induced using "hypoxia mimetics." researchgate.net These agents stabilize HIF-1α even under normoxic conditions. Commonly used hypoxia mimetics include cobalt chloride (CoCl₂), which is thought to displace the iron atom required for the function of prolyl hydroxylases that target HIF-1α for degradation, and iron chelators like deferoxamine (B1203445) (DFO). researchgate.netfrontiersin.org Dimethyloxalylglycine (DMOG) is another compound that stabilizes HIF-1α by inhibiting prolyl hydroxylases. frontiersin.orgscbt.com These systems are used to assess the ability of a compound to inhibit HIF-1α protein accumulation, its downstream target gene expression, and subsequent cellular processes like proliferation and migration. nih.govopenbiologyjournal.com
In Vivo Xenograft Models
To evaluate the therapeutic potential of HIF-1 inhibitors in a more physiologically relevant context, in vivo xenograft models are utilized. nih.gov These models typically involve the implantation of human tumor cells into immunocompromised mice. nih.govnih.gov For instance, the antisense HIF-1α inhibitor RX-0047 was tested in xenograft models using A549 lung cancer and PC-3 prostate cancer cells containing a luciferase gene reporter. nih.gov
These animal models allow for the assessment of a compound's ability to inhibit tumor growth, angiogenesis, and metastasis. nih.govnih.gov For example, the HIF-1 inhibitor PX-478 has demonstrated antitumor activity in a variety of human tumor xenograft models, with its efficacy correlating with HIF-1α expression levels. nih.gov Furthermore, studies have shown that HIF-1 inhibition can be dependent on the tumor microenvironment; HIF-1α deficiency was found to slow tumor growth in poorly vascularized subcutaneous regions but enhance it in the highly vascularized brain. nih.gov The effects of inhibitors on HIF-1-regulated genes like CAIX, GLUT1, and VEGF can also be analyzed in tissue from these xenograft models. iiarjournals.org
High-Throughput Screening Approaches for Novel HIF-1 Inhibitors
The discovery of new and effective HIF-1 inhibitors is greatly facilitated by high-throughput screening (HTS) methodologies. These approaches enable the rapid screening of large libraries of small molecules or other therapeutic modalities to identify compounds that modulate HIF-1 activity. springernature.com
Identification of Modulators of HIF-1α Activity
HTS assays are often based on the genetically engineered reporter cell lines described previously. scbt.com By automating the process of compound addition and signal detection in a multi-well plate format (e.g., 384- or 1536-well plates), thousands of compounds can be tested for their ability to inhibit the hypoxia-induced reporter signal. pnas.orgspringernature.com For example, a screen of a library containing over 691,000 compounds using a HIF-1 reporter cell line identified a class of alkyliminophenylacetate compounds as potent inhibitors. pnas.org
Another HTS approach utilized a quantitative high-throughput screening (qHTS) platform to screen approximately 2,500 approved and investigational drugs, leading to the identification of over 300 drugs that inhibited HIF-1α–NanoLuc expression. oncotarget.comnih.gov Identified hits from these primary screens are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action. pnas.orgoncotarget.comnih.gov
| Screening Platform | Library Size | Outcome |
| HIF-1 Reporter Assay | 691,200 small molecules | Identification of alkyliminophenylacetate compounds as potent HIF-1 inhibitors. pnas.org |
| qHTS with HIF-1α–NanoLuc Reporter | ~2,500 drugs | Identification of over 300 drugs that inhibited HIF-1α expression. oncotarget.comnih.gov |
| SICLOPPS Screening | 3.2 million cyclic hexapeptides | Identification of cyclo-CLLFVY as an inhibitor of HIF-1α/HIF-1β dimerization. acs.org |
Discovery of Novel Regulatory Pathways
Beyond identifying direct inhibitors of HIF-1α, HTS approaches can also uncover novel regulatory pathways that influence HIF-1 activity. This can be achieved by screening libraries of genetic modulators, such as siRNA or shRNA libraries, or by analyzing the mechanisms of action of small molecule hits. pnas.orgscbt.com
For instance, an siRNA screen targeting 960 druggable targets revealed that down-regulation of components in the RAS–RAF–MEK–ERK and PI3K–AKT–mTOR pathways effectively inhibits hypoxia-induced HIF-1α accumulation. oncotarget.comnih.gov This highlights these pathways as critical for HIF-1 regulation and as potential targets for indirect HIF-1 inhibition. Furthermore, a chemical genomics screen that identified mitochondria inhibitors as a major class of hits underscored the essential role of mitochondrial reactive oxygen species (ROS) in HIF-1 regulation. pnas.org These findings open up new avenues for therapeutic intervention by targeting these newly discovered regulatory mechanisms. pnas.orgscbt.com
Strategies for Optimizing HIF-1 Inhibitor Efficacy
To enhance the therapeutic potential of HIF-1 inhibitors, researchers are focusing on understanding and overcoming treatment resistance, developing synergistic combination therapies, and exploring novel chemical scaffolds from natural and synthetic sources.
A significant challenge in the clinical application of HIF-1 inhibitors is the development of adaptive resistance. nih.govnih.gov Research has identified that the inhibition of HIF-1α can, paradoxically, lead to the upregulation of the oncogenic protein, Inhibitor of DNA Binding 1 (ID1). nih.govnih.gov Under normal hypoxic conditions, HIF-1α-dependent mechanisms accelerate the degradation of the ID1 protein. nih.govnih.gov However, when HIF-1α is suppressed by inhibitors, ID1 is rescued from degradation and accumulates in the cell. nih.govnih.govresearchgate.net
This increase in ID1 confers a survival advantage and promotes resistance by compensating for the loss of HIF-1α. nih.govnih.gov Mechanistically, ID1 achieves this by reprogramming cellular metabolism. nih.govnih.gov It upregulates GLS2, a key enzyme in glutamine metabolism, thereby shifting the cancer cells' metabolic dependency from glucose (favored by HIF-1) to glutamine. nih.govnih.gov This metabolic switch allows tumor cells to continue to grow and proliferate despite the therapeutic blockade of the HIF-1 pathway. nih.gov This interplay suggests that ID1 could serve as a biomarker for predicting resistance to HIF-1 inhibitors and that co-targeting ID1 may be a viable strategy to overcome this resistance. nih.gov
Table 1: Resistance Mechanism to HIF-1α Inhibition
| Mechanism | Key Protein | Cellular Consequence | Reference |
|---|---|---|---|
| Adaptive Resistance | ID1 (Inhibitor of DNA Binding 1) | Upregulation of ID1 upon HIF-1α inhibition. This leads to a metabolic switch from glucose to glutamine dependency, promoting cell survival and resistance. | nih.gov, nih.gov |
To enhance antitumor activity and circumvent resistance, HIF-1 inhibitors are being evaluated in combination with other established cancer treatments. researchgate.net The rationale is that inhibiting the HIF-1 pathway can sensitize hypoxic tumors, which are notoriously resistant, to conventional therapies. researchgate.netdovepress.com
Key combination strategies include:
Chemotherapy: Combining HIF-1 inhibitors with cytotoxic agents like cisplatin (B142131), doxorubicin (B1662922), and temozolomide (B1682018) has shown synergistic effects. researchgate.netresearchgate.net HIF-1 activation is a known driver of chemoresistance, often by upregulating drug efflux pumps or inhibiting apoptosis. mdpi.comredalyc.org By suppressing HIF-1, inhibitors can restore cancer cell sensitivity to these drugs. mdpi.com For instance, temozolomide's efficacy is significantly enhanced when combined with HIF-1α knockdown in glioma models. researchgate.net
Radiotherapy: Hypoxic tumors are highly resistant to radiation therapy, which relies on oxygen to generate cytotoxic reactive oxygen species (ROS). HIF-1 inhibitors can increase the sensitivity of cancer cells to radiation. researchgate.net Acriflavine (B1215748), a HIF-1 inhibitor, was found to boost ROS generation, leading to more significant DNA damage and apoptosis in irradiated tumor cells. researchgate.net
Targeted Therapy: Combining HIF-1 inhibitors with drugs that target upstream signaling pathways offers a powerful approach. The PI3K/Akt/mTOR pathway is a critical regulator of HIF-1α synthesis. mdpi.com Combining mTOR inhibitors like rapamycin (B549165) with histone deacetylase (HDAC) inhibitors such as LBH589 or Panobinostat has demonstrated a greater reduction in HIF-1α protein expression and tumor angiogenesis than either agent alone. researchgate.netnih.gov
Table 2: Combination Therapeutic Strategies
| Combination Agent | Example(s) | Rationale | Reference |
|---|---|---|---|
| Chemotherapy | Cisplatin, Doxorubicin, Temozolomide | Overcomes HIF-1-mediated chemoresistance by preventing drug efflux and restoring apoptotic pathways. | researchgate.net, researchgate.net, mdpi.com |
| Radiotherapy | - | Increases radiosensitivity of hypoxic tumors by enhancing ROS-mediated DNA damage. | researchgate.net |
| mTOR Inhibitors | Rapamycin, Everolimus | Blocks the mTOR pathway, which is upstream of HIF-1α synthesis, leading to reduced expression. | researchgate.net, nih.gov |
| HDAC Inhibitors | LBH589, Panobinostat | Promotes degradation of HIF-1α protein, synergizing with agents that block its synthesis. | researchgate.net, nih.gov |
Natural products have historically been a rich source of inspiration for drug discovery and have provided numerous compounds that inhibit the HIF-1 pathway. nih.gov Alongside these, medicinal chemists are developing synthetic analogs to improve potency, selectivity, and drug-like properties. acs.orgnih.gov
Natural Products: A diverse array of natural compounds has been identified as HIF-1 inhibitors. Echinomycin (B1671085), a quinoxaline (B1680401) antibiotic, prevents HIF-1α from binding to the DNA of its target genes. mdpi.com Manassantin A and B, isolated from Saururus cernuus, block the hypoxia-induced accumulation of HIF-1α protein. acs.orgmdpi.com Other notable examples include curcumin (B1669340) and its derivative EF-24, the flavonoid hispidulin, and the alkaloid berberine, which act through various mechanisms including promoting HIF-1α degradation or inhibiting its transcriptional activity. dovepress.comnih.govmdpi.com
Synthetic Analogs: Building upon natural product scaffolds or using rational design, potent synthetic inhibitors have been developed. YC-1 was one of the first synthetic small molecules reported to inhibit HIF-1α expression. mdpi.com More recently, researchers have created synthetic analogs of manassantin, such as MA04 and MA11, which retain HIF-1 inhibitory activity with reduced structural complexity. acs.org Another class, Indolephenoxyacetamide (IPA) derivatives, has been synthesized and validated, with the lead molecule IPA (8k) showing potent anti-angiogenic activity by targeting HIF-1α and its downstream genes like VEGF. nih.gov
Table 3: Selected Natural and Synthetic HIF-1 Inhibitors
| Compound | Class | Source/Origin | Reported Mechanism of Action | Reference |
|---|---|---|---|---|
| Echinomycin | Natural Product | Streptomyces | Inhibits binding of HIF-1α to DNA (HRE). | mdpi.com |
| Manassantin A/B | Natural Product | Saururus cernuus (Lizard's Tail) | Blocks hypoxia-induced accumulation of nuclear HIF-1α protein. | mdpi.com |
| Curcumin | Natural Product | Curcuma longa (Turmeric) | Promotes degradation of HIF-1α via the proteasome pathway. | mdpi.com |
| Hispidulin | Natural Product | Flavonoid found in various plants | Inhibits HIF-1α at both mRNA and protein levels. | dovepress.com |
| Topotecan | Natural Product Derivative | Semi-synthetic analog of Camptothecin | Decreases HIF-1α protein translation in a topoisomerase I-dependent manner. | nih.gov |
| YC-1 | Synthetic | - | Inhibits HIF-1α protein accumulation. | mdpi.com |
| IPA (8k) | Synthetic | Indolephenoxyacetamide analog | Inhibits HIF-1α and modulates downstream genes like VEGF and MMPs. | nih.gov |
| MA04, MA07, MA11 | Synthetic | Manassantin analogs | Down-regulate hypoxia-induced HIF-1α protein stabilization. | acs.org |
Development of Combination Therapeutic Strategies with Other Agents
Advanced Investigative Techniques
Modern molecular biology techniques are crucial for discovering and characterizing HIF-1 inhibitors, elucidating their mechanisms of action, and understanding their impact on cellular function.
Gene expression analysis is a cornerstone of HIF-1 inhibitor research. Since HIF-1 is a transcription factor, its inhibition directly alters the expression of a wide array of downstream target genes. oup.com Techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and microarray analysis are used to measure these changes. oncotarget.comelsevier.es
Researchers typically analyze a panel of well-known hypoxia-responsive genes to confirm the efficacy of an inhibitor. oncotarget.com These genes are involved in key aspects of cancer biology, including:
Angiogenesis: VEGF
Glucose Metabolism: GLUT1, PDK1
Cell Proliferation & Survival: CDKN1A
pH Regulation: CA9 plos.org
For example, studies have shown that effective HIF-1 inhibitors like trametinib (B1684009) or manassantin analogs significantly decrease the mRNA levels of genes like VEGF and PDK1 in cancer cells under hypoxic conditions. acs.orgoncotarget.com This type of analysis not only validates the inhibitor's effect on the HIF-1 pathway but also helps to predict its functional consequences on tumor growth and survival. oncotarget.com
The activity of HIF-1α is critically dependent on its interaction with other proteins. nih.gov Therefore, studying and disrupting these protein-protein interactions (PPIs) is a key therapeutic strategy. biorxiv.org
The most critical interactions include:
Dimerization with HIF-1β (ARNT): For HIF-1 to become a functional transcription factor, HIF-1α must translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β. plos.orgbiorxiv.org Some inhibitors, such as acriflavine, are designed to block this dimerization step. researchgate.net
Binding to Coactivators (p300/CBP): The HIF-1α/HIF-1β dimer must recruit transcriptional co-activators like p300/CBP to activate gene expression. plos.org This interaction is a prime target for inhibition. Natural products like chaetocin (B1668567) and the antibiotic novobiocin (B609625) have been shown to disrupt the binding between the HIF-1α C-terminal activation domain and p300. mdpi.complos.org
Interaction with Degradation Machinery (pVHL): Under normal oxygen conditions, HIF-1α interacts with the von Hippel-Lindau tumor suppressor protein (pVHL), leading to its ubiquitination and degradation. nih.gov While not a direct target for inhibitors, understanding this interaction is fundamental to the HIF-1 field.
Investigative techniques such as co-immunoprecipitation (Co-IP) and pull-down assays are used to study these interactions, confirming, for example, that HMGA1 physically interacts with HIF-1α to activate gene transcription or that novobiocin can block the interaction between HIF-1α and p300. plos.orgresearchgate.net
Table 4: Key Protein-Protein Interactions of HIF-1α
| Interacting Protein | Function of Interaction | Therapeutic Implication | Reference |
|---|---|---|---|
| HIF-1β (ARNT) | Forms a functional heterodimer required for DNA binding. | Inhibiting dimerization prevents transcriptional activation. | biorxiv.org, nih.gov |
| p300/CBP | Acts as a transcriptional co-activator. | Blocking this interaction inhibits HIF-1-mediated gene expression. | mdpi.com, plos.org |
| pVHL | E3 ubiquitin ligase that targets HIF-1α for degradation in normoxia. | This interaction is inactivated in hypoxia, allowing HIF-1α to accumulate. | nih.gov |
| p53 | Mutual regulation; can be stabilized by HIF-1α, leading to complex outcomes in apoptosis. | Interaction can influence cell fate in response to therapy. | nih.gov |
| HMGA1 | Architectural transcription factor that cooperates with HIF-1 to activate gene expression. | A potential co-target to fully block hypoxia-related gene transcription. | researchgate.net |
Cellular Assays for Proliferation, Migration, Invasion, and Apoptosis
The efficacy of potential HIF-1 inhibitors is extensively evaluated through a battery of in vitro cellular assays designed to quantify their impact on key cancer-related processes. These assays are fundamental in determining the therapeutic potential of a compound by observing its effects on cell behavior.
Proliferation Assays: The assessment of cell proliferation is a primary step in screening HIF-1 inhibitors. Assays such as the Cell Counting Kit-8 (CCK-8) are commonly employed to measure the rate of cell growth. Studies have shown that both the pharmacological inhibition and the genetic knockdown of HIF-1α can significantly reduce cancer cell proliferation. For instance, treatment with the HIF-1α inhibitor IDF-11774 resulted in a dose-dependent inhibition of proliferation in gastric cancer cell lines (MKN45 and MKN74). nih.gov Similarly, silencing HIF-1α with small interfering RNA (siRNA) has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and neuroblastoma cells. nih.govplos.org
Migration and Invasion Assays: The metastatic potential of cancer cells is evaluated using migration and invasion assays. The Transwell assay, with or without a Matrigel coating, is a standard method to measure the migratory and invasive capabilities of cells, respectively. A wound-healing or "scratch" assay is also frequently used to assess cell migration. Research indicates that inhibiting HIF-1α function markedly curtails these abilities. Treatment with IDF-11774 led to a dose-dependent decrease in both migration and invasion of gastric cancer cells. nih.gov Knockdown of HIF-1α in neuroblastoma cells and NSCLC cells also significantly inhibited their migratory and invasive properties. nih.govplos.org In colon cancer cells, HIF-1α promotes migration, an effect that can be reversed by its inhibition. spandidos-publications.com
Apoptosis and Cell Cycle Assays: The ability of a compound to induce programmed cell death (apoptosis) and cause cell cycle arrest is a key indicator of its anti-cancer activity. These effects are typically measured using flow cytometry with Annexin V/propidium iodide (PI) staining and cell cycle analysis. Inhibition of HIF-1α has been demonstrated to promote apoptosis and disrupt the normal cell cycle. nih.gov Depletion of HIF-1α can lead to an accumulation of cells in the G1 phase of the cell cycle, an effect linked to the increased expression of cell cycle inhibitors like p21 and p27. tandfonline.com In gastric cancer cells, the inhibitor IDF-11774 was found to induce both apoptosis and cell cycle arrest. nih.govresearchgate.net Furthermore, HIF-1α knockdown can enhance the apoptotic response to certain chemotherapeutic agents. tandfonline.com
Table 1: Effects of HIF-1 Inhibition on Cellular Processes
| Inhibitor/Method | Cell Line(s) | Assay(s) Performed | Observed Effects | Citations |
|---|---|---|---|---|
| IDF-11774 | MKN45, MKN74 (Gastric Cancer) | Proliferation (CCK-8), Migration & Invasion (Transwell) | Dose-dependent decrease in proliferation, migration, and invasion. | nih.gov |
| HIF-1α siRNA | NCI-H157 (NSCLC) | Proliferation (CCK-8), Apoptosis (Annexin V/PI), Invasion (Transwell) | Reduced cell proliferation and invasion; promoted apoptosis. | nih.gov |
| HIF-1α siRNA | SH-SY5Y, IMR32 (Neuroblastoma) | Proliferation, Migration (Wound Healing), Invasion (Transwell) | Significantly inhibited proliferation, migration, and invasiveness. | plos.org |
| HIF-1α Knockdown | HeLa, U2OS | Cell Cycle Analysis (Flow Cytometry) | Significant increase in cells in the G1 phase; increased p21 and p27 expression. | tandfonline.com |
| LW6 | Hepatocellular Carcinoma (HCC) cells | Proliferation (CCK-8), Apoptosis, Migration & Invasion (Transwell) | Antiproliferative effects, promotion of apoptosis, and inhibition of migration and invasion. | researchgate.net |
Biochemical Studies of Enzyme Activity and Pathway Modulation
Biochemical studies are crucial for elucidating the precise mechanisms by which HIF-1 inhibitors exert their effects. These investigations focus on how the compounds modulate the activity of specific enzymes and alter key intracellular signaling pathways that are regulated by HIF-1α.
Enzyme Activity Modulation: HIF-1α transcriptionally activates a host of genes, including those for angiogenic factors and glycolytic enzymes. A key biochemical validation for a HIF-1 inhibitor is its ability to suppress the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic stimulator. jcancer.orgmdpi.com Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the reduction in secreted VEGF protein levels in the cell culture medium following treatment with an inhibitor. jcancer.org
Furthermore, HIF-1α orchestrates a metabolic shift towards glycolysis by upregulating enzymes central to this pathway. frontiersin.org Biochemical assays can measure the activity of these enzymes, such as Hexokinase 2 (HK2), Aldolase A (ALDOA), and Lactate (B86563) Dehydrogenase A (LDHA), to confirm that an inhibitor can reverse this metabolic reprogramming. aacrjournals.orgmdpi.com For example, silencing of ALDOA has been shown to produce a robust decrease in both glycolysis and HIF-1 activity. aacrjournals.org The activity of prolyl hydroxylase domain enzymes (PHDs), which regulate HIF-1α stability, is also a subject of biochemical investigation, as their inhibition can paradoxically stabilize HIF-1α. rsc.orgpnas.org
Signaling Pathway Modulation: The effect of HIF-1 inhibitors on critical cancer-related signaling pathways is primarily investigated using Western blot analysis. This technique allows for the detection and quantification of changes in the protein levels and phosphorylation (activation) states of key pathway components.
PI3K/AKT/mTOR Pathway: This is a major pathway promoting cell survival and proliferation that often interacts with HIF-1. Studies show that HIF-1α knockdown can decrease the phosphorylation of key proteins in this pathway, such as AKT and mTOR, thereby inhibiting its activity. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is involved in proliferation, differentiation, and apoptosis. Inhibition of HIF-1α with IDF-11774 in gastric cancer cells led to a marked increase in the phosphorylation of ERK1/2, p38, and JNK, suggesting an activation of this pathway that ultimately promotes apoptosis. nih.govresearchgate.net
Cell Cycle and Apoptosis Regulators: Biochemical analysis by Western blotting is used to confirm the cellular assay findings regarding apoptosis and cell cycle arrest. Inhibition of HIF-1α has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and key cell cycle proteins such as Cyclin B1, D1, and E1. nih.govnih.gov Conversely, it can increase the expression of pro-apoptotic proteins like cleaved caspase-3 and caspase-9 and cell cycle inhibitors like p21 and p27. nih.govtandfonline.com
Table 2: Biochemical Effects of HIF-1 Inhibition
| Inhibitor/Method | Target/Pathway | Biochemical Assay | Observed Effect | Citations |
|---|---|---|---|---|
| PG-928310 | VEGF Secretion | ELISA | Potent inhibition of VEGF secretion from breast cancer cells. | jcancer.org |
| HIF-1α siRNA | PI3K/AKT Pathway | Western Blot | Decreased phosphorylation of PI3K and AKT in NSCLC cells. | nih.gov |
| IDF-11774 | MAPK Pathway | Western Blot | Increased phosphorylation of ERK1/2, p38, and JNK in gastric cancer cells. | nih.govresearchgate.net |
| HIF-1α siRNA | Apoptotic Proteins | Western Blot | Increased levels of caspase-3 and caspase-9; decreased Bcl-2 expression. | nih.gov |
| HIF-1α Knockdown | Cell Cycle Regulators | Western Blot, qRT-PCR | Increased protein and mRNA expression of p21 and p27. | tandfonline.com |
| ALDOA Knockdown | Glycolysis, HIF-1 Activity | Western Blot, Luciferase Assay | Decreased glycolysis and HIF-1 transcriptional activity; increased phosphorylation of AMPK and p300. | aacrjournals.org |
| Echinomycin | HIF-1α/DNA Binding | Biochemical Assays | Inhibits the binding of HIF-1α to the Hypoxia Response Element (HRE) in the VEGF promoter. | mdpi.com |
Q & A
Q. What are the primary mechanisms of action for HIF-1 inhibitors, and how do they differ across compounds?
HIF-1 inhibitors target distinct regulatory steps in the HIF-1α pathway:
- LW6 : Promotes proteasomal degradation of HIF-1α without affecting mRNA levels, acting post-translationally .
- IDF-11774 : Reduces HIF-1α accumulation under hypoxia and inhibits hypoxia-response element (HRE)-driven luciferase activity (IC50 = 3.65 μM) in HCT116 colon cancer cells .
- TAT-cyclo-CLLFVY : Blocks HIF-1α/HIF-1β heterodimerization (IC50 = 1.3 μM), preventing DNA binding and transcriptional activation .
- JNJ-42041935 : Inhibits prolyl hydroxylase (HIF-PHD), stabilizing HIF-1α by disrupting VHL-mediated ubiquitination .
Table 1. Comparative mechanisms of selected HIF-1 inhibitors
Q. What experimental models are validated for studying HIF-1 inhibition?
Q. How should researchers validate HIF-1 inhibitor specificity?
- mRNA stability assays : Confirm that inhibitors like LW6 do not alter HIF-1α transcript levels .
- siRNA/CRISPR controls : Compare inhibitor effects with genetic HIF-1α knockout to rule out off-target activity .
- Proteomic profiling : Identify unintended kinase or pathway modulation (e.g., MAPK/ERK crosstalk) .
Advanced Research Questions
Q. How can contradictory findings in HIF-1 inhibition studies be resolved (e.g., pro-tumorigenic vs. anti-tumor effects)?
Discrepancies often arise from:
- Cell-type specificity : Hepatocytes upregulate profibrotic mediators (PDGF, PAI-1) via HIF-1α, while cancer cells primarily induce angiogenesis (VEGF) .
- Hypoxia duration : Transient hypoxia (6–12 hours) vs. chronic hypoxia (>24 hours) differentially regulate HIF-1α stability and target genes .
- Microenvironmental factors : Stromal interactions (e.g., fibroblast-secreted cytokines) may alter inhibitor efficacy .
Methodological recommendations:
Q. What strategies optimize HIF-1 inhibitor efficacy in vivo despite tumor hypoxia heterogeneity?
- Pharmacokinetic tuning : Ensure plasma concentrations exceed IC50 values (e.g., IDF-11774’s 3.65 μM) with sustained-release formulations .
- Combination therapies : Pair HIF-1 inhibitors with anti-angiogenics (e.g., bevacizumab) to disrupt compensatory VEGF upregulation .
- Hypoxia-activated prodrugs : Use evofosfamide to target hypoxic regions resistant to inhibitor penetration .
Q. How can researchers design experiments to assess HIF-1 inhibitor effects on metabolic reprogramming?
- Glucose uptake assays : Measure 18F-FDG uptake in Patu8988 cells post-inhibition .
- Lactate production : Quantify via colorimetric kits (e.g., LDH activity) under normoxia vs. hypoxia .
- Seahorse metabolic profiling : Compare OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in inhibitor-treated cells .
Q. What advanced techniques confirm HIF-1α/β heterodimer disruption by inhibitors like TAT-cyclo-CLLFVY?
- Co-IP assays : Immunoprecipitate HIF-1α and probe for reduced HIF-1β binding post-treatment .
- Electrophoretic mobility shift assay (EMSA) : Validate impaired HRE DNA binding in nuclear extracts .
- Cryo-EM structural analysis : Map inhibitor binding to the HIF-1α PAS-B domain .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
